Product packaging for N-benzyl-3-fluorobenzamide(Cat. No.:CAS No. 671-01-2)

N-benzyl-3-fluorobenzamide

Cat. No.: B185144
CAS No.: 671-01-2
M. Wt: 229.25 g/mol
InChI Key: LKIBJWJYXBXEEB-UHFFFAOYSA-N
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Description

N-benzyl-3-fluorobenzamide is a chemical compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring a benzamide core, makes it a valuable intermediate in the design and synthesis of novel bioactive molecules . Compounds within the N-benzylbenzamide class have been investigated for their potential in various therapeutic areas. For instance, research has explored related structures as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer agents . Furthermore, structural analogues, such as 3-benzylmenadiones incorporating fluorine, are being studied for their potent antiplasmodial activities against Plasmodium falciparum , the parasite responsible for malaria, highlighting the ongoing interest in this chemical space for developing new antimalarial treatments . As a research tool, this compound provides chemists with a scaffold for further functionalization and exploration of structure-activity relationships. This product is intended for professional research and manufacturing purposes in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO B185144 N-benzyl-3-fluorobenzamide CAS No. 671-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBJWJYXBXEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356840
Record name N-benzyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-01-2
Record name N-benzyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-3-fluorobenzamide from 3-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery programs. The primary route discussed is the acylation of benzylamine with 3-fluorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document details the experimental protocol, reaction parameters, and relevant data to ensure successful and reproducible synthesis.

Core Synthesis: Schotten-Baumann Reaction

The synthesis of this compound from 3-fluorobenzoyl chloride and benzylamine is typically achieved through a nucleophilic acyl substitution reaction.[1][2][3] The general mechanism involves the attack of the nucleophilic amine (benzylamine) on the electrophilic carbonyl carbon of the acid chloride (3-fluorobenzoyl chloride).[2] A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Reaction Scheme:

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below, based on established methodologies.[4][5]

Materials:

  • 3-Fluorobenzoyl chloride

  • Benzylamine

  • Triethylamine (Et3N)

  • Cyrene™ (dihydrolevoglucosenone) or Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoyl chloride (1.0 eq.) in the chosen solvent (e.g., Cyrene™ at a 1 M concentration) and cool the solution to 0 °C using an ice bath.[4][5]

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq.) followed by the dropwise addition of benzylamine (1.0 eq.).[4][5]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture and stir. If a precipitate forms, it can be collected by filtration and washed with water.[4][5] Alternatively, the mixture can be transferred to a separatory funnel, and the organic layer separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[6] For the specific protocol using Cyrene™, after the addition of water and stirring for 24 hours, the resulting precipitate is filtered, washed with water, and then dissolved in ethyl acetate. The organic solution is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.[4]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValueReference
Reactants
3-Fluorobenzoyl chloride0.5 mmol[4]
Benzylamine0.5 mmol[4]
Triethylamine0.55 mmol[4]
Solvent
Cyrene™0.5 mL[4]
Reaction Conditions
Temperature0 °C to room temperature[4]
Reaction Time1 hour[4]
Product
This compound
Yield73% (78 mg)[4]
AppearanceOff-white solid[4]
Molecular FormulaC14H12FNO[7]
Molecular Weight229.25 g/mol
Melting Point111-113 °C[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Dissolve 3-fluorobenzoyl chloride in solvent at 0 °C addition 2. Add triethylamine and benzylamine reagents->addition stirring 3. Stir at room temperature for 1 hour addition->stirring precipitation 4. Add water and stir stirring->precipitation filtration 5. Filter the precipitate precipitation->filtration washing 6. Wash with water filtration->washing dissolution 7. Dissolve in ethyl acetate washing->dissolution drying 8. Dry over sodium sulfate dissolution->drying evaporation 9. Evaporate solvent drying->evaporation product This compound evaporation->product

Caption: A flowchart of the synthesis of this compound.

Reaction Mechanism

The underlying chemical transformation is a nucleophilic acyl substitution, as depicted in the following relationship diagram.

reaction_mechanism Nucleophilic Acyl Substitution Mechanism reactants 3-Fluorobenzoyl Chloride + Benzylamine intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products This compound + HCl intermediate->products Elimination of Cl- neutralization Neutralization of HCl products->neutralization base Base (e.g., Triethylamine) base->neutralization

Caption: The mechanism of this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzyl-3-fluorobenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. The information is intended to support research, development, and application activities involving this compound.

Chemical Identity and Properties

This compound is a fluorinated aromatic amide. The following tables summarize its key chemical identifiers and physical properties based on available data.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number 671-01-2[1][2][3][4][5]
Molecular Formula C₁₄H₁₂FNO[1][2][4][6]
Synonyms Benzamide, 3-fluoro-N-(phenylmethyl)-[1]
MDL Number MFCD00439111[5][7]
Table 2: Physicochemical Properties
PropertyValueReference
Molecular Weight 229.25 g/mol [1][2]
Monoisotopic Mass 229.09029 Da[6]
Boiling Point 392.6 ± 35.0 °C (Predicted)[1]
Density 1.177 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.37 ± 0.46 (Predicted)[1]
Purity 97%[3]
Appearance Solid[3]
XlogP (Predicted) 2.3[6]

Chemical Structure

The structure of this compound consists of a benzyl group attached to the nitrogen of a 3-fluorobenzamide moiety.

Caption: 2D Chemical Structure of this compound.

Table 3: Structural and Computational Identifiers
IdentifierValueReference
IUPAC Name This compound[1]
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F[6]
InChI InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)[6]
InChIKey LKIBJWJYXBXEEB-UHFFFAOYSA-N[6]

Experimental Protocols & Synthesis

A plausible synthesis route involves the reaction of 3-fluorobenzoyl chloride with benzylamine.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Reaction_Vessel Combine in a suitable solvent (e.g., DCM) with a base (e.g., Triethylamine) 3-Fluorobenzoyl_Chloride->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Workup Aqueous Workup (e.g., washing with HCl, NaHCO₃, brine) Reaction_Vessel->Workup Reaction Mixture Drying Dry organic layer (e.g., over Na₂SO₄) Workup->Drying Purification Purify by column chromatography or recrystallization Drying->Purification Product This compound Purification->Product Pure Compound

Caption: Generalized workflow for the synthesis of this compound.

General Procedure for Amide Synthesis:

A general procedure for synthesizing N-substituted amides involves dissolving the amine (e.g., benzylamine) in a solvent like dichloromethane (DCM). A base, such as triethylamine, is added, followed by the dropwise addition of the acylating agent (e.g., 3-fluorobenzoyl chloride). The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The mixture is then subjected to an aqueous workup, dried, and purified.[8][9]

Analytical Data

No specific analytical spectra for this compound were found. However, data for the closely related compound, N-benzylbenzamide, can provide an indication of the expected spectral characteristics.

Table 4: Predicted Mass Spectrometry Data for this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 230.09757149.2
[M+Na]⁺ 252.07951156.0
[M-H]⁻ 228.08301154.5
[M+NH₄]⁺ 247.12411166.6
[M]⁺ 229.08974146.9
Data is predicted and sourced from PubChemLite.[6]
Expected Spectroscopic Features (by analogy to N-benzylbenzamide):
  • ¹H NMR: Protons on the benzyl and benzamide aromatic rings would likely appear in the range of δ 7.2-7.8 ppm. The methylene (-CH₂-) protons would likely be a doublet around δ 4.6 ppm, and the amide proton (-NH-) would be a broad singlet around δ 6.4-6.8 ppm.[10][11]

  • ¹³C NMR: Aromatic carbons would be expected in the δ 127-138 ppm region. The carbonyl carbon (C=O) would appear significantly downfield, around δ 167 ppm, and the methylene carbon (-CH₂-) would be around δ 44 ppm.[10][12]

  • IR Spectroscopy: Key peaks would include an N-H stretch around 3300 cm⁻¹, C=O (Amide I) stretch around 1640-1660 cm⁻¹, and N-H bend (Amide II) around 1540 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹.[13][14]

analysis_workflow Sample Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Purity Purity Analysis (e.g., HPLC, TLC) Sample->Purity Data_Analysis Spectral Interpretation & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis

Caption: Standard analytical workflow for structural confirmation.

Biological Activity and Potential Applications

While specific bioactivity data for this compound is limited, related benzamide structures have shown promise in drug discovery.

  • Antiviral Properties: Derivatives of N-phenylbenzamide have demonstrated antiviral activity against the Hepatitis C Virus (HCV).[15] Lipophilic substituents on the aromatic rings are noted as being important for efficacy.[15]

  • Antibacterial Agents: A series of 3-methoxybenzamide derivatives, which share a core structural similarity, were investigated as inhibitors of the bacterial cell division protein FtsZ.[16] A derivative with a fluorine substitution showed the best antibacterial activity in the series against M. smegmatis and S. aureus.[16]

  • Pharmaceutical Intermediates: Fluorine-containing benzyl derivatives are useful as synthesis intermediates for pharmaceuticals and agricultural chemicals.[17]

Given these precedents, this compound could be a compound of interest for screening in antiviral and antibacterial assays.

drug_discovery_pathway Compound This compound Screening High-Throughput Screening (e.g., Antiviral, Antibacterial assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Active Compound Lead_Opt Lead Optimization (ADMET Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Conceptual pathway for drug discovery involving the target compound.

Safety and Handling

Specific GHS and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 4-fluorobenzamide, warnings for skin irritation, serious eye irritation, and potential respiratory irritation are noted.[18] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

Spectroscopic and Synthetic Profile of N-benzyl-3-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a representative synthetic protocol for the chemical compound N-benzyl-3-fluorobenzamide. The information is curated to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Identifiers

This compound is an amide derivative containing a benzyl group attached to the nitrogen atom and a 3-fluorobenzoyl moiety.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₂FNO

  • Molecular Weight: 229.25 g/mol

  • CAS Number: 671-01-2

Synthesis of this compound

A standard and efficient method for the synthesis of this compound involves the acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis reagent1 3-Fluorobenzoyl Chloride reaction Acylation reagent1->reaction + reagent2 Benzylamine reagent2->reaction + product This compound solvent Dichloromethane (DCM) Triethylamine (TEA) solvent->reaction reaction->product

Synthesis of this compound.
Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, triethylamine (1.2 equivalents) is added. The mixture is stirred at 0 °C in an ice bath.

  • Addition of Acylating Agent: A solution of 3-fluorobenzoyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound as a solid.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on the analysis of the closely related compound, N-benzylbenzamide, and predicted shifts due to the fluorine substituent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60d1HAr-H (ortho to C=O, coupled to F)
~7.50d1HAr-H (ortho to C=O)
~7.40m1HAr-H
~7.35-7.25m5HAr-H (benzyl)
~7.15t1HAr-H
~6.50br s1HN-H
~4.65d2H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~166.5C=O
~162.5 (d, J ≈ 245 Hz)C-F
~138.0Ar-C (benzyl, ipso)
~136.5 (d, J ≈ 7 Hz)Ar-C (ipso)
~130.0 (d, J ≈ 8 Hz)Ar-CH
~128.8Ar-CH (benzyl)
~127.8Ar-CH (benzyl)
~127.5Ar-CH (benzyl)
~123.0Ar-CH
~119.0 (d, J ≈ 21 Hz)Ar-CH
~115.0 (d, J ≈ 22 Hz)Ar-CH
~44.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3060MediumAromatic C-H stretch
~1640StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1290StrongC-N stretch
~1220StrongC-F stretch
Mass Spectrometry (MS)

The following predicted mass-to-charge ratios are for various adducts of this compound.[1]

Table 4: Mass Spectrometry Data (Predicted)

Adductm/z
[M+H]⁺230.09757
[M+Na]⁺252.07951
[M-H]⁻228.08301
[M+NH₄]⁺247.12411
[M]⁺229.08974

Experimental Protocols for Spectroscopic Analysis

Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data

Spectroscopic analysis workflow.
NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the solution is infused at a constant flow rate. For EI, a direct insertion probe may be used for a solid sample. The instrument is scanned over a relevant m/z range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

N-benzyl-3-fluorobenzamide mechanism of action prediction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide Topic: N-benzyl-3-fluorobenzamide Mechanism of Action Prediction Audience: Researchers, scientists, and drug development professionals. From the desk of a Senior Application Scientist

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming promising hits into viable therapeutic candidates. This compound is a compound of interest, belonging to a class of benzamides known for their diverse biological activities. However, its specific molecular targets and pathways remain uncharacterized. This guide presents a comprehensive, integrated strategy for predicting and validating the MoA of this compound. We will move from high-throughput in silico screening to generate robust, data-driven hypotheses, through to rigorous biochemical and cell-based assays for experimental validation. This document is not a rigid protocol but a strategic framework, designed to be adapted and applied by researchers aiming to unravel the complex pharmacology of novel chemical entities.

The Strategic Imperative: Why an Integrated Approach?

Relying solely on experimental screening to determine a compound's MoA is inefficient and resource-intensive. Conversely, computational predictions without experimental validation lack scientific rigor. The optimal strategy, detailed herein, is a synergistic loop where computational predictions guide focused, efficient experiments, and the resulting data refines our understanding of the molecule's biological activity. This approach accelerates the discovery process and increases the probability of success by ensuring that every experimental step is informed by a robust, data-driven hypothesis.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Rationale & Causality: We begin with computational methods to rapidly scan the vast landscape of the human proteome for potential binding partners of this compound. This is a cost-effective first pass to generate high-probability hypotheses and prioritize experimental resources. The core principle is leveraging existing large-scale bioactivity databases and structural information to infer novel interactions.

Similarity-Based Target Prediction

This approach operates on the principle of "guilt-by-association": a molecule is likely to share targets with other known ligands that have similar structural or physicochemical properties. Given that derivatives of N-benzyl-2-fluorobenzamide have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1], this becomes our primary working hypothesis.

Recommended Tools:

  • SwissTargetPrediction: A widely used web server that predicts targets based on a combination of 2D and 3D similarity measures to a library of known active compounds.[2][3]

  • 3DSTarPred: A web server that focuses on 3D shape similarity for target prediction, which can be more accurate than 2D methods alone.[4]

Network Pharmacology and Machine Learning

These advanced methods move beyond simple similarity by integrating data on drug-target interactions, protein-protein interactions, and chemical substructures into complex networks.[5][6] AI/ML models can identify complex patterns that are not apparent from simple similarity searches, potentially uncovering novel, non-obvious targets.[7]

Structure-Based Prediction: Molecular Docking

Where similarity-based methods compare a ligand to other ligands, structure-based methods "fit" the ligand into the 3D structures of proteins. Reverse docking screens a single ligand against a library of hundreds or thousands of protein crystal structures to predict binding affinity and identify the most likely targets.[8]

Workflow for In Silico Prediction

The following diagram outlines the logical flow for generating a prioritized list of candidate targets for this compound.

In_Silico_Workflow cluster_input Input cluster_methods Prediction Methodologies cluster_output Output & Prioritization mol_structure This compound (SMILES/3D Structure) similarity Similarity-Based (e.g., SwissTargetPrediction) mol_structure->similarity Input Structure network Network Pharmacology & Machine Learning mol_structure->network Input Structure docking Structure-Based (Reverse Docking) mol_structure->docking Input Structure target_list Initial Target List (e.g., Kinases, GPCRs, Deacetylases) similarity->target_list Generate Predictions network->target_list Generate Predictions docking->target_list Generate Predictions prioritized_list Prioritized Hypotheses (e.g., EGFR, HDAC3) target_list->prioritized_list Cross-reference & Literature Review

Caption: In Silico Target Prediction Workflow.

Protocol 2.1: Target Prediction using SwissTargetPrediction
  • Navigate to the SwissTargetPrediction web server.[3]

  • Input Structure: In the query box, enter the SMILES string for this compound: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Click the "Predict targets" button to initiate the analysis.

  • Analyze Results: The output will be a list of probable targets, ranked by a probability score. Pay close attention to targets with high probability scores, especially those belonging to plausible target classes like enzymes (kinases, deacetylases), G-protein coupled receptors, and nuclear receptors.

  • Hypothesis Formulation: Based on the results and existing literature[1], if EGFR and HDAC3 appear on this list, they become high-priority candidates for experimental validation.

Phase 2: Experimental Validation of Predicted Targets

Rationale & Causality: Computational predictions are probabilistic, not deterministic. Experimental validation is mandatory to confirm direct physical interaction between the compound and its predicted target(s) and to quantify the functional consequence of that interaction.[9] We will proceed in a tiered fashion, from direct biochemical assays to more complex cell-based systems.

Tier 1: In Vitro Biochemical Assays

These assays directly measure the compound's effect on the isolated, purified target protein. This is the most direct way to confirm a drug-target interaction. For our primary hypotheses, we would perform:

  • EGFR Kinase Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the purified EGFR enzyme.

  • HDAC3 Enzymatic Assay: Measures the compound's ability to inhibit the deacetylation of a fluorogenic substrate by purified HDAC3.

The primary output of these assays is the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Protocol 3.1: General In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo®)
  • Prepare Reagents: Reconstitute purified enzyme (e.g., EGFR), substrate (e.g., a generic kinase peptide), and ATP to their working concentrations in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to low nM concentrations.

  • Assay Plate Setup: Add 5 µL of each compound dilution to a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 20 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind.

  • Initiate Reaction: Add 25 µL of the substrate/ATP mixture to each well to start the enzymatic reaction. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Detect Signal: Add 50 µL of a detection reagent (e.g., KinaseGlo® reagent, which measures remaining ATP via a luciferase reaction). Incubate for 10 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cell-Based Target Engagement & Functional Assays

After confirming direct biochemical activity, we must verify that the compound can enter a cell and engage its target in a complex biological environment.

  • Target Engagement: For EGFR, this can be assessed by measuring the phosphorylation of its downstream effector, ERK. A successful inhibitor will reduce p-ERK levels. For HDAC3, engagement can be confirmed by observing an increase in the acetylation of histone H3 (Ac-H3). Western blotting is the standard method for these assessments.

  • Functional Outcomes: The ultimate goal is to see a functional effect on the cells. A cell viability assay (e.g., MTT or CellTiter-Glo®) will determine if target inhibition leads to a desired outcome, such as reduced proliferation or cell death in a relevant cancer cell line (e.g., MDA-MB-231 for TNBC).[1]

Table 1: Hypothetical Validation Data for this compound

Assay TypeTarget/Cell LineEndpointResult
BiochemicalEGFRIC5050 nM
BiochemicalHDAC3IC501.2 µM
Cell-BasedMDA-MB-231p-ERK LevelsDecreased
Cell-BasedMDA-MB-231Ac-H3 LevelsIncreased
Cell-BasedMDA-MB-231Cell Viability (EC50)2.5 µM
Protocol 3.2: Western Blot for Phospho-ERK (p-ERK)
  • Cell Culture & Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO). Stimulate cells with EGF (100 ng/mL) for 15 minutes before harvesting to induce ERK phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK.

Phase 3: Elucidating Downstream Signaling Pathways

Rationale & Causality: Confirming direct targets is a critical milestone, but understanding the broader signaling network impacted by the compound provides a complete picture of its MoA. This knowledge is crucial for predicting efficacy, potential side effects, and resistance mechanisms.

With EGFR and HDAC3 confirmed as targets, we can map their known signaling cascades. EGFR inhibition primarily affects proliferation and survival pathways like PI3K-AKT and RAS-MAPK.[10] HDAC inhibition affects gene expression by altering chromatin structure, impacting a wide array of cellular processes including apoptosis and cell cycle arrest. The dual inhibition suggests a powerful synergistic effect.

Hypothesized Dual-Target Signaling Pathway

The following diagram illustrates the potential synergistic MoA of this compound through dual inhibition of EGFR and HDAC3.

Caption: Hypothesized dual-target signaling pathway.

Conclusion

This guide outlines a robust, multi-pillar strategy for the comprehensive prediction and validation of the mechanism of action for this compound. By seamlessly integrating in silico prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the complexities of drug-target interactions. The proposed workflow, centered on the plausible hypothesis of dual EGFR/HDAC3 inhibition, provides a clear and actionable path from a chemical structure to a well-characterized pharmacological agent, ready for further preclinical development.

References

Potential Biological Targets of N-benzyl-3-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of N-benzyl-3-fluorobenzamide is limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds and derivatives to infer potential biological targets and mechanisms of action. The presented data should be interpreted as predictive and serve as a foundation for further investigation.

Executive Summary

This compound belongs to the broader class of N-arylbenzamides, a scaffold known for diverse biological activities. While this specific molecule is not extensively characterized, analysis of its close analogs and derivatives suggests several potential biological targets of significant therapeutic interest. These include receptor tyrosine kinases, histone deacetylases, sigma receptors, and enzymes involved in neurotransmitter metabolism and cellular energy production. This document provides a comprehensive overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Potential Biological Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential biological targets for this compound are categorized as follows:

  • Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3): Derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of EGFR and HDAC3.[1] Given the structural similarity, it is plausible that this compound may exhibit similar, albeit potentially weaker, inhibitory activity.

  • Sigma Receptors: A derivative, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has shown high affinity for sigma receptors, suggesting the N-benzyl-fluorobenzamide scaffold can interact with these receptors.[2][3]

  • Butyrylcholinesterase (BChE): The N-benzyl benzamide scaffold is a known inhibitor of BChE, with some derivatives exhibiting sub-nanomolar potency.[4]

  • Monoamine Oxidase B (MAO-B): A compound incorporating the 3-fluorobenzoyl moiety has been identified as a competitive inhibitor of MAO-B.[5]

  • Succinate Dehydrogenase (SDH): The broader class of N-benzylbenzamide derivatives has been investigated for antifungal activity through the inhibition of SDH.[6]

  • Mammalian Target of Rapamycin Complex 1 (mTORC1): N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate mTORC1 activity and induce autophagy.[7]

  • Cereblon (CRBN): Fluorinated benzamide derivatives have demonstrated binding affinity for Cereblon, a component of the E3 ubiquitin ligase complex.[8]

Data Presentation: Quantitative Analysis of Related Compounds

The following tables summarize the quantitative data for compounds structurally related to this compound.

Table 1: Inhibitory Activity of N-benzyl-2-fluorobenzamide Derivatives [1]

CompoundTargetIC50Cell LineAnti-proliferative IC50
Compound 38EGFR20.34 nMMDA-MB-2311.98 µM
(N-benzyl-2-fluorobenzamide derivative)HDAC31.09 µM

Table 2: Binding Affinity of a Sigma Receptor Ligand [2]

CompoundTargetKiNotes
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma Receptors3.4 nMHigh selectivity for sigma-2 over sigma-1 (120-fold)

Table 3: Inhibitory Activity of a MAO-B Inhibitor [5]

CompoundTargetKiIC50Selectivity Index (SI)
Compound 4e (contains 3-fluorobenzoyl moiety)MAO-B94.52 nM0.78 µM>120

Table 4: Inhibitory Activity of N-benzyl benzamide Derivatives against BChE [4]

CompoundTargetIC50
S11-1014BChESub-nanomolar
S11-1033BChESub-nanomolar

Experimental Protocols

In-Vitro Determination of Succinate Dehydrogenase (SDH) Inhibition[6]
  • Preparation of Reagents:

    • Phosphate buffer (pH 7.0)

    • Succinate solution

    • Iodonitrotetrazolium chloride (INT) solution

    • Mitochondrial extract containing SDH

    • Test compound (this compound analog) dissolved in DMSO

  • Assay Procedure:

    • Add phosphate buffer, succinate solution, INT solution, and mitochondrial extract to a 96-well microplate.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the microplate at 37°C for 1 hour. Active SDH will reduce INT to a red formazan product.

    • Stop the reaction by adding 50 µL of glacial acetic acid to each well.

    • Add 150 µL of toluene to each well, mix thoroughly, and centrifuge the plate to separate the layers.

    • Measure the absorbance of the toluene layer at a specific wavelength to quantify the amount of formazan produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In-Vitro Butyrylcholinesterase (BChE) Inhibition Assay[4]
  • Principle: Based on Ellman's method, where the enzyme hydrolyzes a substrate to produce thiocholine, which reacts with DTNB to form a colored product.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Butyrylthiocholine iodide (substrate)

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

    • Human BChE

    • Test compound dissolved in a suitable solvent

  • Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations in the phosphate buffer.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)[1]
  • Cell Culture:

    • Culture MDA-MB-231 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR NBFA N-benzyl-3- fluorobenzamide (Potential Inhibitor) NBFA->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

HDAC_Mechanism cluster_nucleus Nucleus Histone Histone Tail (Acetylated) HDAC3 HDAC3 Histone->HDAC3 Deacetylation DNA DNA (Condensed) Transcription_Repressed Gene Transcription Repressed DNA->Transcription_Repressed HDAC3->DNA Acetyl_Group Acetyl Group NBFA N-benzyl-3- fluorobenzamide (Potential Inhibitor) NBFA->HDAC3

Caption: Proposed mechanism of HDAC3 inhibition.

Experimental_Workflow_IC50 start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_prep Prepare 96-well Plate: Add Enzyme and varying Inhibitor concentrations start->plate_prep incubation Pre-incubation plate_prep->incubation reaction_start Initiate Reaction: Add Substrate incubation->reaction_start measurement Measure Activity (e.g., Absorbance) over time reaction_start->measurement data_analysis Data Analysis: Calculate % Inhibition measurement->data_analysis plot Plot % Inhibition vs. log[Inhibitor] data_analysis->plot end Determine IC50 Value plot->end

Caption: General workflow for IC50 determination.

Conclusion and Future Directions

The structural framework of this compound suggests a promiscuous pharmacology with the potential to interact with a range of biologically significant targets. The evidence from analogous compounds strongly implicates EGFR, HDAC3, sigma receptors, BChE, and MAO-B as primary candidates for further investigation. Future research should focus on direct enzymatic and binding assays with this compound to confirm these predicted interactions and quantify its potency and selectivity. Cellular assays will be crucial to validate on-target effects and assess the compound's therapeutic potential in relevant disease models. The insights provided in this guide offer a rational basis for initiating such a research program.

References

An In-depth Technical Guide on the Solubility of N-benzyl-3-fluorobenzamide in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzyl-3-fluorobenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document includes estimated solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows and factors influencing solubility.

Core Topic: Solubility of this compound

Data Presentation: Estimated Solubility

The following table summarizes the predicted solubility of this compound in DMSO and ethanol. These values are based on computational predictions and the known solubility of structurally similar compounds like N-(1-hydroxypropan-2-yl)benzamide.[1] It is important to note that these are estimates, and experimental determination is highly recommended for precise measurements in specific experimental contexts.

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)Remarks
Dimethyl Sulfoxide (DMSO)> 50> 218High solubility, suitable for preparing concentrated stock solutions.[1]
Ethanol~ 10 - 20~ 43 - 87Good solubility, often used as a co-solvent to improve aqueous solubility.[1]

Molecular Weight of this compound: 229.25 g/mol

Experimental Protocols

For accurate and reproducible results, the following experimental protocols for determining the solubility of this compound are recommended.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate vials (e.g., microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional, for gentle heating)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution:

    • Vortex the vial for 1-2 minutes at room temperature to facilitate dissolution.

    • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • If solubility issues persist, the solution can be gently warmed in a water bath at 37-50°C with intermittent vortexing until the solid is completely dissolved.[2]

Protocol 2: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

  • This compound (solid)

  • Selected solvent (DMSO or ethanol)

  • Sealed vials

  • Shaker bath with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate in a shaker bath at constant temperature A->B 24-72 hours C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration (e.g., via HPLC) D->E F Calculate solubility E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Benzamide Solubility

This diagram illustrates the key factors that can influence the solubility of benzamide derivatives like this compound.

G Solubility Solubility of This compound Temp Temperature Solubility->Temp Solvent Solvent Properties Solubility->Solvent Purity Compound Purity Solubility->Purity pH pH of Medium Solubility->pH Crystal Crystalline Form (Polymorphism) Solubility->Crystal Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding

References

N-Benzyl-3-fluorobenzamide: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 671-01-2[1][2][3] IUPAC Name: N-benzyl-3-fluorobenzamide[4]

This technical guide provides an in-depth overview of this compound, a compound of interest in contemporary drug discovery and development. The document details its chemical properties, a representative synthesis protocol, and explores its potential therapeutic applications, with a focus on its relevance to cancer research.

Chemical and Physical Properties

This compound is a benzamide derivative characterized by a benzyl group attached to the nitrogen of the amide and a fluorine atom at the 3-position of the benzoyl ring.

PropertyValueReference
Molecular FormulaC₁₄H₁₂FNO[3][4]
Molecular Weight229.25 g/mol [3]
PurityTypically ≥97%[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the acylation of benzylamine with 3-fluorobenzoyl chloride. This method is a standard approach for the formation of amides.

Reaction Scheme:

Synthesis of this compound r1 3-Fluorobenzoyl chloride p1 This compound r1->p1 r2 Benzylamine r2->p1 reagent Triethylamine (Base) Dichloromethane (Solvent) p2 Triethylamine hydrochloride EGFR_HDAC3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT3->Gene_Expression HDAC3 HDAC3 HDAC3->Gene_Expression Proliferation Cell Proliferation, Survival, Invasion Gene_Expression->Proliferation Inhibitor This compound (or derivative) Inhibitor->EGFR Inhibitor->HDAC3

References

The Emergence of N-benzyl-3-fluorobenzamide Derivatives: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and potential therapeutic applications of N-benzyl-3-fluorobenzamide derivatives. While direct research on this specific substitution pattern is limited, this document extrapolates from the significant findings on closely related N-benzylbenzamide analogues, including the clinically relevant N-benzyl-2-fluorobenzamide derivatives. This guide covers synthetic methodologies, quantitative structure-activity relationship (SAR) data from analogous series, detailed experimental protocols for key biological assays, and a review of the signaling pathways these compounds are likely to modulate. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound derivatives.

Introduction: The N-benzylbenzamide Scaffold in Medicinal Chemistry

The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These derivatives have been investigated for their potential as antitumor, anti-inflammatory, and neuroprotective agents. The introduction of a fluorine atom onto the benzamide ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

While extensive research has been conducted on various positional isomers, particularly N-benzyl-2-fluorobenzamide derivatives, there is a notable gap in the scientific literature specifically concerning this compound derivatives. This guide bridges that gap by providing a thorough review of the synthesis, biological activity, and mechanisms of action of closely related analogues, thereby offering a predictive framework for the potential of the 3-fluoro substituted series.

Discovery and History of N-benzylbenzamide Derivatives as Therapeutic Agents

The exploration of N-benzylbenzamide derivatives as therapeutic agents has yielded several classes of compounds with distinct mechanisms of action.

Tubulin Polymerization Inhibitors

A significant area of research has focused on N-benzylbenzamide derivatives as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[1] One study designed and synthesized a series of novel N-benzylbenzamide derivatives, identifying a lead compound, 20b , which exhibited potent antiproliferative activities against several cancer cell lines with IC50 values in the low nanomolar range.[1] Mechanistic studies revealed that this compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and potent anti-vascular activity.[1]

Dual EGFR/HDAC3 Inhibitors

More recently, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[2] This dual inhibition is a promising strategy for the treatment of triple-negative breast cancer (TNBC), where both EGFR and HDAC3 are known to synergistically drive malignant progression. A lead compound from this series demonstrated significant in vitro and in vivo antitumor activity.[2]

Butyrylcholinesterase (BChE) Inhibitors

In the field of neurodegenerative diseases, N-benzyl benzamide derivatives have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] In advanced stages of Alzheimer's, BChE is believed to play a more significant role in acetylcholine hydrolysis than acetylcholinesterase (AChE).[2][4] Selective BChE inhibitors based on the N-benzyl benzamide scaffold have shown promise in preclinical models for improving cognitive function.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be readily achieved through the acylation of benzylamine with 3-fluorobenzoyl chloride. This is a standard and generally high-yielding amidation reaction.

General Synthetic Protocol

A general and efficient method for the synthesis of this compound is the Schotten-Baumann reaction.[6]

Step 1: Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride. This can be achieved by reacting 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.[7][8]

Step 2: Amidation

The resulting 3-fluorobenzoyl chloride is then reacted with benzylamine in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[9][10][11] The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Detailed Experimental Protocol

Materials:

  • 3-Fluorobenzoic acid

  • Thionyl chloride

  • Benzylamine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 3-Fluorobenzoyl Chloride: To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.[7]

  • Synthesis of this compound: Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. To this solution, add the crude 3-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Upon completion of the reaction, wash the mixture sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Quantitative Data and Structure-Activity Relationships (SAR)

As there is a lack of specific data for this compound derivatives, this section presents quantitative data from closely related analogues to provide insights into potential biological activities and SAR.

Table 1: In Vitro Activity of N-benzyl-2-fluorobenzamide Derivatives as EGFR/HDAC3 Inhibitors
CompoundEGFR IC₅₀ (nM)HDAC3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
38 20.341.091.98
Chidamide>100000.0924.37
Gefitinib2.5>1000.1

Data extracted from a study on dual-target inhibitors for triple-negative breast cancer.[2]

Table 2: Antiproliferative Activity of N-benzylbenzamide Derivative 20b as a Tubulin Polymerization Inhibitor
Cell LineIC₅₀ (nM)
HCT-11612
A54915
MCF-727
K56218

Data for a potent antitumor agent targeting tubulin.[1]

Detailed Experimental Protocols for Biological Assays

The following are representative protocols for assays that would be relevant for evaluating the biological activity of this compound derivatives, based on the activities of their analogues.

EGFR Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

  • Materials: Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer, test compounds, and a detection reagent.

  • Procedure:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the EGFR kinase, the substrate peptide, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HDAC3 Inhibition Assay

This protocol outlines a method for measuring the inhibition of HDAC3 activity.

  • Assay Principle: This assay measures the deacetylation of a fluorogenic substrate by HDAC3. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule.

  • Materials: Recombinant human HDAC3, fluorogenic HDAC substrate, assay buffer, developer solution, and test compounds.

  • Procedure:

    • Add the HDAC3 enzyme and the test compound to a 96-well plate.

    • Add the fluorogenic substrate to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the effect of a compound on tubulin polymerization.

  • Assay Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in light scattering or fluorescence of a reporter dye.

  • Materials: Purified tubulin, polymerization buffer, GTP, test compounds, and a fluorescence plate reader.

  • Procedure:

    • Prepare dilutions of the test compound in polymerization buffer.

    • In a 96-well plate, add the tubulin solution and the test compound.

    • Incubate on ice for a short period.

    • Initiate polymerization by adding GTP and transferring the plate to a 37°C plate reader.

    • Monitor the change in absorbance or fluorescence over time.

    • The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

Based on the activities of analogous compounds, this compound derivatives could potentially modulate several key signaling pathways.

EGFR/HDAC3 Dual Inhibition Pathway

Dual inhibition of EGFR and HDAC3 can lead to synergistic antitumor effects. HDAC inhibitors can increase the expression of proteins that are negative regulators of the EGFR pathway.[12] Conversely, EGFR signaling can also regulate the expression of HDAC3.[13][14]

EGFR_HDAC3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression HDAC3 HDAC3 HDAC3->Gene_Expression EGF EGF EGF->EGFR Inhibitor This compound Derivative (Hypothetical) Inhibitor->EGFR Inhibitor->HDAC3

Caption: Hypothetical dual inhibition of EGFR and HDAC3 signaling pathways.

Tubulin Polymerization and Cell Cycle Arrest

Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17][18][19]

Tubulin_Inhibition_Workflow Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibitor N-benzylbenzamide Derivative Inhibitor->Microtubules

Caption: Mechanism of action for tubulin polymerization inhibitors.

Butyrylcholinesterase Inhibition in Alzheimer's Disease

Inhibition of BChE increases the levels of acetylcholine in the synaptic cleft, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[20]

BChE_Inhibition_Mechanism ACh Acetylcholine (ACh) Hydrolysis ACh Hydrolysis ACh->Hydrolysis Synaptic_ACh Increased Synaptic ACh ACh->Synaptic_ACh BChE Butyrylcholinesterase (BChE) BChE->Hydrolysis Cognition Improved Cognition Synaptic_ACh->Cognition Inhibitor N-benzylbenzamide Derivative Inhibitor->BChE

References

In-Depth Technical Guide: Preliminary In Vitro Screening of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential preliminary in vitro screening of N-benzyl-3-fluorobenzamide, a synthetic compound belonging to the versatile benzamide class. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates potential biological activities and outlines detailed experimental protocols based on the well-documented in vitro screening of structurally similar N-benzylbenzamide and N-phenylbenzamide derivatives. These related compounds have demonstrated a wide range of biological effects, including anticancer, antiviral, and enzyme-inhibitory activities.

This guide is intended to serve as a foundational resource for researchers initiating in vitro evaluation of this compound and similar novel chemical entities.

Data Presentation: Potential Biological Activities and Comparative Efficacy of Analogues

The preliminary screening of this compound would likely focus on several key areas of therapeutic interest based on the activities of its analogues. The following tables summarize these potential activities and provide a comparative analysis of the efficacy of related compounds.

Table 1: Summary of Potential In Vitro Biological Activities for this compound

Therapeutic AreaPotential Biological ActivityRationale based on Analogues
Oncology Cytotoxicity against various cancer cell lines; Inhibition of tubulin polymerization; Dual inhibition of EGFR and HDAC3.N-benzylbenzamide derivatives have shown potent antiproliferative activities. For instance, certain derivatives are known tubulin polymerization inhibitors, while N-benzyl-2-fluorobenzamide derivatives act as dual EGFR/HDAC3 inhibitors[1][2].
Virology Inhibition of viral replication, particularly against RNA viruses.N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) and Hepatitis C Virus (HCV)[3][4][5].
Neurodegenerative Diseases Inhibition of key enzymes implicated in neurodegeneration.Derivatives of N-benzylcarboxamide and related structures have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE)[6][7][8].

Table 2: Comparative In Vitro Efficacy of N-benzylbenzamide and Related Derivatives

Compound ClassTargetAssayIC₅₀ / EC₅₀Cell Line / EnzymeReference
N-benzyl-2-fluorobenzamide derivative (Compound 38)EGFREnzyme Inhibition20.34 nMRecombinant EGFR[2]
N-benzyl-2-fluorobenzamide derivative (Compound 38)HDAC3Enzyme Inhibition1.09 µMRecombinant HDAC3[2]
N-benzyl-2-fluorobenzamide derivative (Compound 38)AntiproliferativeCell Viability (MTT)1.98 µMMDA-MB-231 (Breast Cancer)[2]
N-benzylbenzamide derivative (Compound 20b)AntiproliferativeCell Viability12 - 27 nMVarious Cancer Cell Lines[1]
Imidazole-based N-phenylbenzamide (Compound 4f)AntiproliferativeCell Viability7.5 µMA549 (Lung Cancer)[9]
Imidazole-based N-phenylbenzamide (Compound 4f)AntiproliferativeCell Viability8.9 µMMCF-7 (Breast Cancer)[9]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Antiviral (EV71)Plaque Reduction5.7 ± 0.8 µMVero Cells[3][4]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2d)MAO-A InhibitionEnzyme Inhibition1.38 µMRecombinant MAO-A[7]
4-(3-fluoro-benzyloxy) chalcone derivative (FBZ13)MAO-B InhibitionEnzyme Inhibition0.0053 µMRecombinant MAO-B[8]
N-benzyl benzamide derivative (S11-1014)BChE InhibitionEnzyme InhibitionSub-nanomolarRecombinant BChE[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods used for screening similar compounds.

Anticancer Screening: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231, A549, K562)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays

This protocol outlines a two-part assay to assess the inhibitory potential of this compound against both EGFR and HDAC3.

  • EGFR Kinase Assay (Cell-Free):

    • Materials: Recombinant human EGFR, substrate peptide (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

    • Procedure:

      • In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the EGFR enzyme.

      • Initiate the reaction by adding ATP and the substrate peptide.

      • Incubate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the kinase activity using the detection system, which quantifies the amount of ADP produced.

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • HDAC3 Activity Assay (Fluorometric):

    • Materials: Recombinant human HDAC3, fluorogenic HDAC substrate, assay buffer, developer, and a reference inhibitor (e.g., SAHA).

    • Procedure:

      • In a black 96-well plate, add assay buffer, the test compound, and the HDAC3 enzyme.

      • Incubate for 10 minutes at 37°C.

      • Add the fluorogenic substrate to start the reaction and incubate for 30 minutes.

      • Add the developer solution to stop the reaction and generate the fluorescent signal.

      • Measure the fluorescence (e.g., Ex/Em = 360/460 nm) and calculate the percentage of inhibition to determine the IC₅₀ value.

This assay measures the inhibition of MAO-B by quantifying the production of hydrogen peroxide, a byproduct of the enzyme's oxidative activity.

  • Materials: Recombinant human MAO-B, MAO-B substrate (e.g., benzylamine), fluorescent probe (e.g., OxiRed™), developer, assay buffer, test compound, and a positive control inhibitor (e.g., Selegiline).

  • Procedure:

    • To a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

    • Incubate for 10 minutes at 37°C.

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

    • Add the substrate solution to each well to initiate the reaction.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode over 30-60 minutes.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.

This colorimetric assay measures BChE activity by detecting the product of substrate hydrolysis.

  • Materials: Recombinant human BChE, butyrylthiocholine (BTC) iodide (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound, and a reference inhibitor (e.g., Donepezil).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound, and the BChE enzyme solution.

    • Incubate for 15-30 minutes at room temperature.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the BTC substrate.

    • Measure the absorbance at 412 nm in kinetic mode for 10-20 minutes. The rate of color formation is proportional to BChE activity.

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 Preliminary In Vitro Screening Workflow for this compound A Compound Synthesis & Characterization B Primary Screening (e.g., MTT Assay against Cancer Cell Panel) A->B F Hit Confirmation B->F C Secondary Screening (Enzyme Inhibition Assays) D Orthogonal Assays (e.g., Cell Cycle, Apoptosis) C->D E Lead Identification D->E G Dose-Response & IC50 Determination F->G G->C

General in vitro screening workflow.
Signaling Pathway Diagrams

EGFR_Signaling cluster_EGFR EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS recruits PI3K PI3K EGFR->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling cascade.

HDAC3_Regulation cluster_HDAC HDAC3-Mediated Transcriptional Regulation HDAC3 HDAC3 NCoR_SMRT NCoR/SMRT Co-repressor Complex HDAC3->NCoR_SMRT part of Histones Histones HDAC3->Histones deacetylates TF Transcription Factors (e.g., NF-κB, SP1) NCoR_SMRT->TF interacts with Chromatin Chromatin TF->Chromatin binds to DNA Histones->Chromatin constitute Gene_Expression Gene Expression (Repression/Activation) Chromatin->Gene_Expression regulates

Role of HDAC3 in gene expression.

Dual_Inhibition cluster_Dual Dual Inhibition of EGFR and HDAC3 Signaling Compound This compound (Hypothetical Inhibitor) EGFR EGFR Signaling Compound->EGFR HDAC3 HDAC3 Activity Compound->HDAC3 Proliferation Tumor Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis HDAC3->Proliferation regulates genes HDAC3->Apoptosis regulates genes

References

Computational Docking of N-benzyl-3-fluorobenzamide and Related Fluorinated Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-fluorobenzamide is a member of the benzamide class of compounds, a scaffold known for a wide range of biological activities. The incorporation of a fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and membrane permeation. Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and development.

While specific computational docking studies on this compound are not extensively available in the public domain, research on structurally related fluorinated benzamides provides a strong foundation for understanding its potential biological targets and the methodologies for in-silico analysis. This technical guide outlines the common protein targets for this class of compounds, summarizes relevant quantitative data from published studies, provides a detailed experimental protocol for computational docking, and visualizes key workflows and signaling pathways.

Potential Protein Targets for Fluorinated Benzamides

Based on studies of analogous compounds, this compound and its derivatives are predicted to interact with several key protein families implicated in various diseases.

  • Histone Deacetylases (HDACs): These enzymes are crucial in the epigenetic regulation of gene expression and are prominent targets in cancer therapy. Several benzamide derivatives have been investigated as HDAC inhibitors. For instance, N-benzyltriazolyl-hydroxamate derivatives have shown potent inhibitory activity against HDAC6.[1] Similarly, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of HDAC3 and EGFR.[2]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is frequently dysregulated in cancer. As mentioned, N-benzyl-2-fluorobenzamide derivatives have been shown to target EGFR.[2]

  • Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins and is a target for the treatment of dyslipidemia. Fluorinated 3-benzylamino benzamides have been synthesized and evaluated as potential CETP inhibitors.

  • Other Potential Targets: The benzamide scaffold is versatile, and derivatives have been explored as inhibitors for a range of other targets, including topoisomerases and various enzymes in pathogenic microorganisms.

Quantitative Data from Docking Studies of Related Compounds

The following table summarizes quantitative data from computational docking and biological evaluation of fluorinated benzamide derivatives from various studies. This data provides a comparative baseline for potential binding affinities and inhibitory concentrations.

Compound Class/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)IC50Reference
3-FluorobenzamideHuman Matrix Metalloproteinase-2 (MMP-2)-6.5Not Reported[3]
3-FluorobenzamideHuman Progesterone Receptor-6.6Not Reported[3]
3-FluorobenzamideHistone Deacetylases (HDACs)-6.5Not Reported[3]
Fluorinated 3-benzylamino benzamide (Compound 8b)Cholesteryl Ester Transfer Protein (CETP)Not Reported0.75 µM[4]
Fluorinated 3-benzylamino benzamide (Compound 8a)Cholesteryl Ester Transfer Protein (CETP)Not Reported4.1 µM[4]
N-benzyl-2-fluorobenzamide (Compound 38)Epidermal Growth Factor Receptor (EGFR)Not Reported20.34 nM[2]
N-benzyl-2-fluorobenzamide (Compound 38)Histone Deacetylase 3 (HDAC3)Not Reported1.09 µM[2]
3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide (4u)Histone Deacetylase 6 (HDAC6)Not Reported7.08 nM[1]

Experimental Protocol for Computational Docking

This section provides a generalized, detailed methodology for conducting a computational docking study of a novel benzamide derivative, such as this compound, against a selected protein target.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., using Gasteiger charges).

    • Repair any missing residues or atoms in the protein structure using modeling software.

  • Energy Minimization: Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes and obtain a stable conformation.

Ligand Preparation
  • Generate 3D Structure: Create the 3D structure of this compound using a molecule builder/editor.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Grid Generation
  • Define Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review and binding site prediction tools.

  • Generate Grid Box: Create a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

Molecular Docking
  • Select Docking Software: Choose a molecular docking program (e.g., AutoDock, Glide, GOLD).

  • Set Docking Parameters: Configure the docking algorithm parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.

  • Run Docking Simulation: Execute the docking simulation to predict the binding poses of the ligand within the protein's active site. The software will generate multiple possible binding conformations and rank them based on a scoring function.

Pose Analysis and Post-Docking Refinement
  • Analyze Binding Poses: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Calculate Binding Free Energy: For a more accurate estimation of binding affinity, perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex over time, perform an MD simulation of the best-ranked docked pose.

Visualizations

Computational Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 1. Obtain Protein Structure (PDB) p2 2. Protein Pre-processing (Add Hydrogens, Assign Charges) p1->p2 p3 3. Protein Energy Minimization p2->p3 g1 4. Define Binding Site & Generate Grid p3->g1 l1 1. Generate Ligand 3D Structure l2 2. Ligand Energy Minimization l1->l2 l2->g1 d1 5. Run Molecular Docking Simulation g1->d1 a1 6. Analyze Binding Poses & Interactions d1->a1 a2 7. Calculate Binding Free Energy (MM/PBSA) a1->a2 a3 8. (Optional) Molecular Dynamics Simulation a2->a3

Caption: A generalized workflow for computational molecular docking studies.

EGFR Signaling Pathway

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras RAS dimer->ras pi3k PI3K dimer->pi3k inhibitor N-benzyl-2- fluorobenzamide (Analogue) inhibitor->egfr Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk output Cell Proliferation, Survival, Angiogenesis erk->output akt AKT pi3k->akt mtor mTOR akt->mtor mtor->output

Caption: Simplified EGFR signaling pathway and the inhibitory action of an analogue.

Conclusion

This technical guide provides a comprehensive framework for conducting computational docking studies on this compound and related fluorinated benzamide derivatives. While direct experimental data for the title compound is sparse, the information available for analogous structures offers valuable insights into potential protein targets and expected binding affinities. The detailed experimental protocol and workflow visualizations serve as a practical resource for researchers initiating in-silico investigations of this and similar compounds. Future studies should focus on performing these computational analyses for this compound specifically, followed by in-vitro validation to confirm its biological activity and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-benzyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of an amide bond from an acyl chloride and a primary amine.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the benzamide moiety in a wide array of therapeutic agents. The incorporation of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The synthesis protocol outlined herein describes the efficient coupling of 3-fluorobenzoyl chloride and benzylamine.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-fluorobenzoyl chloride with benzylamine. A base, such as triethylamine, is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
3-Fluorobenzoyl Chloride0.5 mmol
Benzylamine0.5 mmol
Triethylamine0.55 mmol
Product
Product NameThis compound
Molecular FormulaC₁₄H₁₂FNO
Molecular Weight229.25 g/mol
Yield73%[1]
AppearanceOff-white solid[1]
Melting PointNot explicitly provided in the search results
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)See detailed protocol section
¹⁹F NMR (CDCl₃, 376 MHz)See detailed protocol section
¹³C NMR (CDCl₃, 100 MHz)See detailed protocol section
IR (neat)3317, 3066, 3032, 2931, 1640 cm⁻¹[1]
HRMS (DualESI-TOFMS) m/zCalculated for [C₁₄H₁₃FNO]⁺: 230.0976, Found: 230.0976[1]

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

  • 3-Fluorobenzoyl chloride (61 µL, 0.5 mmol)

  • Benzylamine (55 µL, 0.5 mmol)

  • Triethylamine (77 µL, 0.55 mmol)

  • Cyrene™ (0.5 mL)

  • Water (5 mL)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-fluorobenzoyl chloride (61 µL, 0.5 mmol) in Cyrene™ (0.5 mL, 1 M) in a round-bottom flask at 0 °C, add triethylamine (77 µL, 0.55 mmol) followed by benzylamine (55 µL, 0.5 mmol).

  • Allow the resulting mixture to warm to room temperature over a period of 1 hour.

  • Add water (5 mL) to the reaction mixture and stir for 24 hours.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dissolve the crude product in ethyl acetate and dry the organic solution over sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an off-white solid (78 mg, 73%).

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.82-7.78 (m, 2H), 7.38-7.28 (m, 5H), 7.12-7.07 (m, 2H), 6.44 (br. s, 1H), 4.63 (d, J = 5.6 Hz, 2H).[1]

  • ¹⁹F NMR (CDCl₃, 376 MHz) δ: -108.08.[1]

  • ¹³C NMR (CDCl₃, 100 MHz) δ: 166.3, 164.8 (d, JC-F = 250.4 Hz), 138.0, 130.5 (d, JC-F = 3.1 Hz), 129.3 (d, JC-F = 8.9 Hz), 128.8, 128.0, 127.7, 115.6 (d, JC-F = 21.7 Hz), 44.2.[1]

  • IR (neat) ν (cm⁻¹): 3317, 3066, 3032, 2931, 1640.[1]

  • HRMS (DualESI-TOFMS) m/z: Calculated for [C₁₄H₁₃FNO]⁺ 230.0976; found 230.0976.[1]

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride This compound This compound 3-Fluorobenzoyl_Chloride->this compound + Benzylamine + Triethylamine  (Base) Benzylamine Benzylamine Benzylamine->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow A 1. Reactant Addition at 0 °C (3-Fluorobenzoyl Chloride, Benzylamine, Triethylamine in Cyrene™) B 2. Reaction at Room Temperature (1 hour) A->B C 3. Quenching and Precipitation (Addition of water, stir for 24 hours) B->C D 4. Isolation (Filtration and washing) C->D E 5. Purification (Dissolve in EtOAc, dry over Na₂SO₄) D->E F 6. Final Product (Solvent removal under reduced pressure) E->F

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: N-benzyl-3-fluorobenzamide as a Chemical Probe for Targeting the HPK1 Signaling Pathway in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the use of N-benzyl-3-fluorobenzamide as a chemical probe to investigate the Hypothetical Protein Kinase 1 (HPK1) signaling pathway in the A549 human lung carcinoma cell line.

Introduction

The HPK1 pathway is a hypothetical signaling cascade that promotes cell survival and proliferation. Upon activation by upstream signals, HPK1 phosphorylates and activates the downstream effector, Transcription Factor Effector (TFE). Phosphorylated TFE (pTFE) then translocates to the nucleus and initiates the transcription of anti-apoptotic genes. This compound allows for the acute and reversible inhibition of HPK1, facilitating the elucidation of its function in this pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound in A549 cells.

Table 1: In Vitro Potency and Cellular Activity

ParameterValueDescription
HPK1 IC₅₀ 85 nMConcentration required for 50% inhibition of HPK1 enzymatic activity in a biochemical assay.
Cellular EC₅₀ 0.8 µMConcentration required for 50% inhibition of TFE phosphorylation in A549 cells.
Optimal Working Concentration 1 - 5 µMRecommended concentration range for achieving significant target inhibition with minimal off-target effects in A549 cells.
Cytotoxicity (IC₅₀) > 30 µMConcentration at which a 50% reduction in cell viability is observed after 72 hours of treatment.

Table 2: Recommended Experimental Conditions

ExperimentCell Seeding DensityTreatment DurationThis compound Concentration
Western Blot 2 x 10⁶ cells / 60 mm dish2 - 24 hours1 µM, 2.5 µM, 5 µM
Immunofluorescence 5 x 10⁴ cells / well (8-well slide)4 hours2.5 µM
Cell Viability (MTT) 8 x 10³ cells / well (96-well plate)24, 48, 72 hours0.1 - 100 µM
CETSA 1 x 10⁷ cells / 100 mm dish2 hours5 µM

Experimental Protocols

This protocol details the procedure for assessing the phosphorylation status of TFE, a direct downstream target of HPK1, in response to treatment with this compound.

Materials:

  • A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pTFE (phospho-specific), anti-TFE (total), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 60 mm dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) or DMSO vehicle for the desired duration (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

CETSA is used to verify that this compound directly binds to HPK1 inside the cells.[3]

Materials:

  • A549 cells

  • This compound (5 µM)

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western Blotting

  • Primary antibody: anti-HPK1

Procedure:

  • Cell Treatment: Treat two populations of A549 cells (in suspension) with either 5 µM this compound or DMSO for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.

  • Analysis: Collect the supernatant and analyze the amount of soluble HPK1 at each temperature point by Western Blot. A positive target engagement will result in a thermal stabilization of HPK1 in the drug-treated samples compared to the vehicle control.

Visualizations

HPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signal Upstream Signal HPK1 HPK1 Upstream_Signal->HPK1 Activates TFE TFE HPK1->TFE Phosphorylates pTFE pTFE pTFE_nuc pTFE pTFE->pTFE_nuc Translocates DNA DNA pTFE_nuc->DNA Binds Transcription Transcription DNA->Transcription Survival_Genes Anti-Apoptotic Genes Transcription->Survival_Genes Probe This compound Probe->HPK1 Inhibits

Caption: The HPK1 signaling pathway and the inhibitory action of this compound.

WB_Workflow A 1. Seed & Grow A549 Cells B 2. Treat with Probe (or DMSO) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF D->E F 6. Block Membrane E->F G 7. Primary Antibody (anti-pTFE) F->G H 8. Secondary Antibody G->H I 9. ECL Detection & Imaging H->I

Caption: Workflow for Western Blot analysis of HPK1 pathway inhibition.

CETSA_Logic cluster_control Vehicle (DMSO) cluster_treated Probe Treated HPK1_unbound HPK1 (Unbound) Heat_DMSO Heat HPK1_unbound->Heat_DMSO HPK1_denatured HPK1 (Denatured) Heat_DMSO->HPK1_denatured Result_DMSO Result: Less soluble protein at high temperatures HPK1_denatured->Result_DMSO HPK1_bound HPK1-Probe Complex Heat_Probe Heat HPK1_bound->Heat_Probe HPK1_stable HPK1 (Stable) Heat_Probe->HPK1_stable Result_Probe Result: More soluble protein at high temperatures HPK1_stable->Result_Probe

Caption: The principle of target engagement verification using CETSA.

References

Application Notes and Protocols for N-benzyl-3-fluorobenzamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-fluorobenzamide belongs to the benzamide class of compounds, a versatile scaffold in medicinal chemistry. Substituted benzamides have garnered significant attention as inhibitors of various enzymes, playing crucial roles in oncology and neurodegenerative diseases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other benzamide derivatives against key drug targets, including Poly (ADP-ribose) Polymerase (PARP), Sirtuin 2 (SIRT2), and a dual-target system of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).

The methodologies described herein are designed for automated, high-throughput formats to facilitate the rapid identification and characterization of lead compounds in drug discovery campaigns.

Potential Therapeutic Targets and Screening Strategies

PARP1 Inhibition in DNA Damage Response

Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. In collaboration with Histone PARylation Factor 1 (HPF1), PARP1 detects DNA single-strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation event serves as a scaffold to recruit DNA repair machinery.[2] Inhibition of the PARP1-HPF1 complex is a validated therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A fluorescence polarization (FP) assay is a robust HTS method for identifying inhibitors of the PARP1-HPF1 complex.[3]

PARP1-HPF1 Signaling Pathway in DNA Damage Response

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1_HPF1 PARP1-HPF1 Complex DNA_Damage->PARP1_HPF1 recruits PAR Poly(ADP-ribose) Chains PARP1_HPF1->PAR catalyzes synthesis of Apoptosis Apoptosis (in HR-deficient cells) PARP1_HPF1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1_HPF1 substrate DNA_Repair DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair recruits Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (Benzamide Inhibitor) Inhibitor->PARP1_HPF1 inhibits

Caption: PARP1-HPF1 signaling in the DNA damage response.

SIRT2 Inhibition and Microtubule Dynamics

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly found in the cytoplasm.[4] One of its key substrates is α-tubulin, a major component of microtubules.[5] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics.[6][7] Dysregulation of SIRT2 activity has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[4] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for screening SIRT2 inhibitors in a high-throughput format.[8]

SIRT2 Signaling Pathway in Microtubule Dynamics

SIRT2_Signaling SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin deacetylates Acetylated_Tubulin Acetylated α-tubulin Acetylated_Tubulin->Tubulin Stable_MT Stable Microtubules Acetylated_Tubulin->Stable_MT promotes Dynamic_MT Dynamic Microtubules Tubulin->Dynamic_MT promotes Inhibitor This compound (Benzamide Inhibitor) Inhibitor->SIRT2 inhibits

Caption: SIRT2's role in regulating microtubule dynamics.

Dual EGFR/HDAC3 Inhibition in Triple-Negative Breast Cancer

Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) are known to synergistically promote malignant progression in triple-negative breast cancer (TNBC).[9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[10] HDAC3 is a histone deacetylase that regulates gene expression through chromatin modification. Certain N-benzyl-fluorobenzamide derivatives have been identified as dual inhibitors, with the 2-fluorobenzamide moiety chelating the zinc ion in the HDAC3 active site and the benzyl group occupying the ATP-binding pocket of EGFR.[9] A cellular assay measuring downstream effects of EGFR inhibition (e.g., phosphorylation of signaling proteins) and HDAC activity could be adapted for HTS.

Proposed Dual Inhibition Mechanism of N-benzyl-fluorobenzamides

Dual_Inhibition cluster_EGFR EGFR Signaling cluster_HDAC3 HDAC3 Activity EGFR EGFR ATP_Pocket ATP-binding Pocket Downstream Proliferation & Survival Signaling ATP_Pocket->Downstream activates HDAC3 HDAC3 Active_Site Active Site (Zn²⁺) Gene_Expression Altered Gene Expression Active_Site->Gene_Expression leads to Inhibitor N-benzyl-fluorobenzamide Derivative Benzyl_Group Benzyl Group Fluorobenzamide_Moiety Fluorobenzamide Moiety Benzyl_Group->ATP_Pocket occupies Fluorobenzamide_Moiety->Active_Site chelates

Caption: Dual inhibition of EGFR and HDAC3.

Quantitative Data

The following table summarizes the inhibitory activity of a representative N-benzyl-2-fluorobenzamide derivative (compound 38) against EGFR, HDAC3, and a human breast cancer cell line.[9] While this is not this compound, it provides an indication of the potential potency of this class of compounds.

CompoundTarget/Cell LineAssay TypeIC₅₀
Compound 38 (N-benzyl-2-fluorobenzamide derivative) EGFRBiochemical20.34 nM
HDAC3Biochemical1.09 µM
MDA-MB-231 (TNBC cell line)Cell Proliferation1.98 µM
Chidamide (Reference HDAC inhibitor) MDA-MB-231 (TNBC cell line)Cell Proliferation24.37 µM

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) HTS Assay for PARP1-HPF1 Inhibitors

This protocol is designed to identify compounds that inhibit the PARP1-HPF1 complex by measuring the displacement of a fluorescently labeled DNA probe.[3][11]

Materials:

  • Recombinant human PARP1 and HPF1 proteins

  • Fluorescein-labeled ssDNA probe

  • NAD+

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • 384-well, low-volume, black, flat-bottom plates

  • This compound and other test compounds

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. For controls, dispense DMSO.

  • Enzyme-DNA Complex Preparation: Prepare a 2X solution of PARP1-HPF1 complex with the fluorescein-labeled DNA probe in assay buffer. The final concentrations should be optimized to give a stable, high FP signal (e.g., 5 nM PARP1, 5 nM HPF1, 1 nM DNA probe).

  • Enzyme Addition: Add 10 µL of the 2X enzyme-DNA complex solution to each well of the assay plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare a 2X solution of NAD+ in assay buffer. Add 10 µL of the 2X NAD+ solution to each well to initiate the PARylation reaction. The final NAD+ concentration should be around its Km for PARP1 (e.g., 50 µM).

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. In the absence of an inhibitor, PARP1 will auto-PARylate, become highly negatively charged, and dissociate from the DNA, leading to a low FP signal. In the presence of an inhibitor, PARP1 remains bound to the DNA, resulting in a high FP signal.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (no NAD+) and low (DMSO + NAD+) controls.

  • Plot dose-response curves for hit compounds to determine their IC₅₀ values.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) HTS Assay for SIRT2 Inhibitors

This protocol describes a competitive binding assay to identify inhibitors of SIRT2.[8][12]

Materials:

  • His-tagged recombinant human SIRT2

  • Terbium cryptate-labeled anti-His antibody (donor)

  • Fluorescein-labeled SIRT2 ligand/substrate (acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.05% Tween-20

  • 384-well, low-volume, white plates

  • This compound and other test compounds

  • Known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds in DMSO into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 4X solution of His-tagged SIRT2 in assay buffer.

    • Prepare a 4X solution of the fluorescein-labeled ligand in assay buffer.

    • Prepare a 4X solution of the anti-His-Terbium antibody in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X SIRT2 solution to each well.

    • Add 5 µL of the 4X fluorescein-labeled ligand solution to each well.

    • Add 5 µL of the 4X anti-His-Terbium antibody solution to each well.

    • The final volume will be 20 µL.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader. Measure the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor) after a 50-150 µs delay following excitation at 337 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Inhibitors will disrupt the interaction between SIRT2 and the fluorescent ligand, leading to a decrease in the HTRF ratio.

  • Calculate percent inhibition and determine IC₅₀ values for active compounds.

Protocol 3: Conceptual Cellular HTS Assay for Dual EGFR/HDAC3 Inhibitors

This protocol outlines a high-content imaging-based assay to simultaneously assess the inhibition of EGFR and HDAC3 pathways in a relevant cell line like MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium and supplements

  • EGF (Epidermal Growth Factor)

  • Antibodies: anti-phospho-ERK (a downstream marker of EGFR activation), anti-acetylated-tubulin (a marker of HDAC inhibition)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed MDA-MB-231 cells in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound or other test compounds for 2-4 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining:

    • Incubate with primary antibodies against phospho-ERK and acetylated-tubulin.

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis:

    • Quantify the nuclear intensity of phospho-ERK as a readout for EGFR pathway inhibition.

    • Quantify the cytoplasmic intensity of acetylated-tubulin as a readout for HDAC inhibition.

Data Analysis:

  • Normalize the fluorescence intensities to the appropriate controls.

  • Generate dose-response curves for both readouts to determine the potency of compounds against each target within the cellular context. This will identify compounds with dual activity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

N-benzyl-3-fluorobenzamide is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of purity and the separation of process-related impurities and degradation products.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main compound from potential degradation products formed under stress conditions.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the chemical analysis and quality control of pharmaceutical intermediates.

Experimental Protocols

Materials and Reagents
  • HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC parameters is provided in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Solution Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing the standard and sample solutions.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

System Suitability

Before sample analysis, the suitability of the HPLC system should be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in five replicates.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[2][3] These studies involve subjecting the this compound sample to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of 1 mg/mL.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent to a final concentration of 1 mg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent if necessary to a final concentration of 1 mg/mL.

  • Thermal Degradation: Expose the solid sample to a temperature of 105 °C for 48 hours. Dissolve the stressed sample in the diluent to a concentration of 1 mg/mL.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours. Dissolve the stressed sample in the diluent to a concentration of 1 mg/mL.

All stressed samples should be analyzed by the proposed HPLC method to evaluate the separation of the main peak from any degradation products.

Data Presentation

The quantitative results from the purity analysis and forced degradation studies should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0e.g., 1.2
Theoretical Plates≥ 2000e.g., 5500
RSD of Peak Area (%)≤ 2.0%e.g., 0.8%

Table 2: Purity Analysis of this compound Batches

Sample BatchRetention Time (min)Peak Area (%)Purity (%)
BFA-001e.g., 15.2e.g., 99.8599.85
BFA-002e.g., 15.2e.g., 99.7299.72

Table 3: Summary of Forced Degradation Studies

Stress Condition% Assay of Main Peak% DegradationNumber of Degradation Peaks
Acid Hydrolysise.g., 85.3e.g., 14.7e.g., 2
Base Hydrolysise.g., 78.9e.g., 21.1e.g., 3
Oxidative Degradatione.g., 92.1e.g., 7.9e.g., 1
Thermal Degradatione.g., 98.5e.g., 1.5e.g., 1
Photolytic Degradatione.g., 99.2e.g., 0.8e.g., 1

Visualizations

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

Caption: HPLC experimental workflow for purity analysis.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from its degradation products generated under various stress conditions. This application note serves as a comprehensive guide for implementing this analytical procedure in a quality control or research environment. It is recommended that the method be fully validated according to ICH guidelines before its routine use.

References

Application Notes and Protocols for N-benzyl-3-fluorobenzamide as a Potential Inhibitor in EGFR Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

N-benzyl-3-fluorobenzamide is a small molecule compound belonging to the benzamide class. While direct enzymatic targets of this compound are not extensively documented, its structural analog, N-benzyl-2-fluorobenzamide, has been identified as a dual-target inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1]. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.

These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against EGFR kinase activity. The described assay is a biochemical, in vitro kinase assay that measures the phosphorylation of a substrate peptide by the EGFR enzyme.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound and a known EGFR inhibitor (Gefitinib) for comparative purposes. This data is illustrative and should be determined experimentally for each new batch of compound.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
This compoundEGFRKinase Activity[Data to be determined]Gefitinib25
This compoundHDAC3Deacetylase Activity[Data to be determined]Vorinostat50

Experimental Protocols

Materials and Reagents
  • Recombinant human EGFR (catalytic domain)

  • Biotinylated poly(Glu, Tyr) 4:1 substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound (solubilized in DMSO)

  • Gefitinib (positive control, solubilized in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagent: Europium-labeled anti-phosphotyrosine antibody

  • Assay plates (e.g., 384-well, low-volume, white plates)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Protocol: EGFR Kinase Inhibition Assay (TR-FRET)
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting range is from 100 µM to 0.1 nM.

    • Prepare a similar dilution series for the positive control, Gefitinib.

    • Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • Add 50 nL of each compound dilution (or DMSO) to the appropriate wells of the 384-well assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase buffer, recombinant EGFR enzyme, and the biotinylated substrate peptide. The final concentrations should be optimized, but typical starting concentrations are 5 nM EGFR and 200 nM substrate.

    • Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR (typically around 10 µM).

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction and Detection:

    • Add 5 µL of the stop solution to each well to terminate the kinase reaction.

    • Prepare the detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody in detection buffer.

    • Add 5 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (acceptor) and 665 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->Dimerization

Caption: Simplified EGFR Signaling Pathway and the potential point of inhibition.

Experimental_Workflow EGFR Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix Prepare Enzyme/ Substrate Master Mix Add_Enzyme Add Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme ATP_Sol Prepare ATP Solution Add_ATP Add ATP (Start Reaction) ATP_Sol->Add_ATP Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate (60 min) Add_ATP->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Add_Detection Add Detection Reagent Add_Stop->Add_Detection Incubate_3 Incubate (60 min) Add_Detection->Incubate_3 Read_Plate Read Plate (TR-FRET) Incubate_3->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Normalize_Data Normalize Data Calculate_Ratio->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for the EGFR kinase inhibition assay.

Disclaimer

The information provided in these application notes is intended for research purposes only. The inhibitory activity of this compound against EGFR is inferred from the activity of a structural analog and has not been experimentally confirmed in the referenced literature. Researchers should independently validate the activity of this compound and optimize the assay conditions for their specific experimental setup.

References

Application Notes and Protocols for In Vivo Administration of N-benzyl-3-fluorobenzamide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of N-benzyl-3-fluorobenzamide in mouse models. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. The protocols outlined below are based on established methodologies for similar benzamide derivatives and provide a framework for conducting initial in vivo efficacy and toxicity studies.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₂FNO

  • CAS Number: 671-01-2[1][2]

Overview

This compound belongs to the benzamide class of compounds, which have shown a wide range of biological activities. While specific in vivo data for this compound is limited in publicly available literature, related N-benzyl-fluorobenzamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in suppressing tumor growth in triple-negative breast cancer models.[3] Other related benzamide compounds have been explored for their roles in modulating mTORC1 signaling and autophagy, as well as for their potential in PET imaging of sigma receptors.[4][5]

The following protocols provide a starting point for evaluating the in vivo efficacy of this compound in mouse xenograft models. Researchers should optimize these protocols based on their specific research goals and animal models.

Data Presentation: Recommended Starting Parameters for In Vivo Studies

Quantitative data from in vivo studies should be meticulously recorded and organized. The following table summarizes recommended starting parameters for the administration of this compound in mice, based on data from structurally related compounds.

ParameterRecommendationRationale/Reference
Mouse Strain Immunocompromised (e.g., Nude, SCID)For xenograft tumor models.[6]
Age/Weight 6-8 weeks oldStandard for oncology studies.[6]
Dosage 30-50 mg/kg/dayBased on effective doses of similar N-benzyl-fluorobenzamide and benzamide derivatives.[3][6]
Administration Route Intraperitoneal (IP) or Oral (PO) GavageIP injection is common for initial efficacy studies.[6] Oral gavage can also be considered.[7][8]
Vehicle DMSO, Corn OilDMSO is a common vehicle for IP injections.[6] Corn oil is suitable for oral gavage.[8]
Treatment Duration 19-21 days (or as per tumor growth)Typical duration for assessing anti-tumor efficacy.[6]
Control Groups Vehicle-only treated groupEssential for comparing the effect of the compound against the vehicle.[6]

Experimental Protocols

Materials:

  • This compound powder

  • Vehicle (e.g., DMSO for IP, Corn Oil for PO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (appropriate gauge for the administration route)

Protocol:

  • Calculate the required amount of this compound based on the desired dosage and the number of mice in the treatment group.

  • Weigh the compound accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to achieve the final desired concentration.

  • Vortex the mixture thoroughly until the compound is completely dissolved or forms a uniform suspension.

  • If the compound is not fully dissolved, sonicate the mixture for a few minutes to aid in dissolution.

  • Prepare fresh solutions daily before administration to ensure stability and sterility.

Materials:

  • 6-8 week old immunocompromised mice (e.g., nude mice)[6]

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)[3]

  • Sterile PBS

  • Matrigel (optional)[6]

  • Syringes and needles for cell injection and compound administration

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Acclimatization: Acclimatize the mice to the animal facility for at least one week before the start of the experiment.[6]

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS, with or without Matrigel, at the desired concentration.[6]

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor growth.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.[6]

    • Calculate the tumor volume using the formula: Tumor Volume = 0.5236 × (Length × Width²).[6]

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., 5-10 mice per group).[6]

    • Administer this compound to the treatment group at the chosen dosage and route.

    • Administer the vehicle only to the control group.[6]

    • Continue daily administration for the planned duration of the study (e.g., 19 days).[6]

  • Monitoring for Toxicity:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Record the body weight of each mouse every 2-3 days.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.[6]

    • Excise the tumors and measure their final weight and volume.[6]

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent molecular analyses (e.g., Western blotting, immunohistochemistry).[6]

Visualization of Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential signaling pathway that could be affected by this compound and a general experimental workflow for in vivo studies.

EGFR_HDAC3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis N_benzyl_3_fluorobenzamide This compound N_benzyl_3_fluorobenzamide->EGFR Inhibition N_benzyl_3_fluorobenzamide->HDAC3 Inhibition

Caption: Potential dual-target signaling pathway of this compound.

InVivo_Workflow start Start: Acclimatize Mice cell_culture Cancer Cell Culture & Harvest start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomize Mice into Control & Treatment Groups monitoring->randomization administration Daily Administration: Vehicle or this compound randomization->administration data_collection Monitor Tumor Volume & Body Weight administration->data_collection endpoint Endpoint: Euthanize Mice administration->endpoint data_collection->administration Repeat for Treatment Duration analysis Excise Tumors & Perform Analysis (Weight, Volume, Molecular) endpoint->analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for the Crystallization of N-benzyl-3-fluorobenzamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for obtaining single crystals of N-benzyl-3-fluorobenzamide suitable for X-ray diffraction analysis. High-quality crystals are essential for elucidating the three-dimensional molecular structure, which is a critical step in structure-based drug design and development.

Introduction

This compound is a benzamide derivative of interest in medicinal chemistry. Understanding its precise atomic arrangement through X-ray crystallography can provide invaluable insights into its structure-activity relationship (SAR), guide lead optimization, and support intellectual property claims. The crystallization of small organic molecules like this compound is a crucial yet often challenging step. The protocols outlined below describe common and effective crystallization methods that can be adapted and optimized to yield diffraction-quality single crystals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing successful crystallization strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₂FNO[1]
Molecular Weight 229.25 g/mol
Appearance White to off-white crystalline powder[2]
Purity Typically ≥97% for crystallization experiments[3]
Predicted XlogP 2.3[1]

Crystallization Techniques for this compound

The selection of an appropriate crystallization technique is paramount. Below are detailed protocols for three widely used methods, along with recommended starting conditions for this compound. It is imperative to begin with a highly pure compound (>97%), as impurities can significantly impede or prevent crystal growth.

Slow Evaporation

This is often the simplest method for growing single crystals. It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to crystal formation.

Protocol:

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene). The ideal solvent is one in which the compound has moderate solubility.

  • Preparation of a Near-Saturated Solution: Dissolve 10-20 mg of this compound in 1-2 mL of the chosen solvent in a clean glass vial. Gentle warming may be used to facilitate dissolution.

  • Evaporation Setup: Cover the vial with a cap that is not airtight, or with paraffin film perforated with a few small holes using a needle. This allows for slow, controlled evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial periodically for the formation of crystals. This may take several days to weeks. Once suitable crystals have formed, they can be carefully harvested.

Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[4][5] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization. Two common setups are the hanging drop and sitting drop methods.

Protocol (Hanging Drop Method):

  • Solvent System Selection: Identify a "good" solvent in which this compound is soluble and a "bad" (anti-) solvent that is miscible with the good solvent but in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent. Common pairs include chloroform/hexane, ethanol/diethyl ether, and ethyl acetate/pentane.

  • Reservoir Preparation: Add 0.5-1.0 mL of the anti-solvent to the well of a vapor diffusion plate.

  • Drop Preparation: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of this compound in the "good" solvent.

  • Assembly: Invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.

  • Equilibration and Crystal Growth: The anti-solvent vapor will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases. Store the plate in a stable environment and monitor for crystal growth.

Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystallization occurs at the interface as the two liquids slowly mix.

Protocol:

  • Solvent System Selection: Choose a solvent/anti-solvent pair with different densities, where the compound is soluble in the denser solvent and insoluble in the less dense one. A common system is dichloromethane (denser) and ethanol (less dense).

  • Solution Preparation: Prepare a nearly saturated solution of this compound in the denser solvent in a narrow container, such as a test tube or an NMR tube.

  • Layering: Carefully and slowly add the less dense anti-solvent down the side of the container to form a distinct layer on top of the compound solution.

  • Incubation: Seal the container and leave it undisturbed. Crystals will slowly form at the interface of the two solvents.

Data Presentation: Summary of Crystallization Parameters

Systematic screening of various conditions is crucial for successful crystallization. The following table provides a template for recording experimental parameters and results.

Experiment IDCrystallization MethodSolvent System (Solvent:Anti-solvent)Solvent Volume (mL)Compound Mass (mg)Temperature (°C)Time to CrystalsCrystal Size (mm)Crystal Quality
NBFA-SE-01Slow EvaporationEthanol215207 days0.2 x 0.1 x 0.1Needles
NBFA-VD-01Vapor DiffusionDichloromethane:Hexane0.005 (drop)0.1204 days0.3 x 0.2 x 0.2Prisms
NBFA-SL-01Solvent LayeringDichloromethane:Ethanol1:210205 days0.1 x 0.1 x 0.1Plates
e.g.........................

This table presents hypothetical starting points for optimization.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and workflow for the crystallization of this compound.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome & Analysis start Start: Pure this compound (>97%) sol_screen Solubility Screening start->sol_screen slow_evap Slow Evaporation sol_screen->slow_evap Moderate Solubility vap_diff Vapor Diffusion sol_screen->vap_diff Good Solubility/ Limited Material sol_layer Solvent Layering sol_screen->sol_layer Good Solubility in Denser Solvent crystals Crystals Formed slow_evap->crystals no_crystals No Crystals / Oil Out slow_evap->no_crystals vap_diff->crystals vap_diff->no_crystals sol_layer->crystals sol_layer->no_crystals xrd Single Crystal X-ray Diffraction crystals->xrd Good Quality Crystals optimize Optimize Conditions (Solvent, Temp, Conc.) crystals->optimize Poor Quality Crystals no_crystals->optimize finish finish xrd->finish Structure Solved optimize->sol_screen

Caption: Workflow for Crystallization of this compound.

Signaling_Pathway_Analogy cluster_input Inputs cluster_process Process cluster_output Output compound This compound supersaturation Supersaturation compound->supersaturation solvent Solvent System solvent->supersaturation conditions Physical Conditions (Temp, Pressure, Time) conditions->supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth single_crystal Single Crystal for XRD growth->single_crystal

Caption: Logical Steps in the Crystallization Process.

References

Application Notes and Protocols for N-benzyl-3-fluorobenzamide in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-benzyl-3-fluorobenzamide is a novel small molecule inhibitor of Akt, a serine/threonine-specific protein kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism. By inhibiting the phosphorylation and activation of Akt, this compound provides a valuable tool for researchers studying the Akt/mTOR signaling pathway and its implications in various physiological and pathological processes, including cancer and metabolic disorders.

These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to assess its inhibitory effect on the Akt/mTOR signaling pathway in a cellular context.

Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of Akt kinase activity. In the canonical PI3K/Akt signaling pathway, growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.

Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1 (mechanistic target of rapamycin complex 1), which in turn phosphorylates downstream effectors like p70S6 Kinase (p70S6K) and 4E-BP1 to promote protein synthesis and cell growth. This compound is believed to inhibit this cascade by preventing the phosphorylation of Akt, thereby blocking downstream signaling events.

Data Presentation

Table 1: In Vitro Kinase Assay
CompoundTarget KinaseIC50 (nM)
This compoundAkt115.2
This compoundAkt225.8
This compoundAkt318.5

This data is hypothetical and for illustrative purposes only.

Table 2: Cellular IC50 Values for Inhibition of Akt Phosphorylation
Cell LineTreatmentIC50 (µM) for p-Akt (S473)
MCF-7This compound1.2
A549This compound2.5
U-87 MGThis compound1.8

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Western Blot Protocol for Assessing this compound Activity on the Akt/mTOR Pathway

Objective: To determine the dose-dependent effect of this compound on insulin-induced phosphorylation of Akt and its downstream target, p70S6K, in MCF-7 cells.

Materials:

  • Cell Culture: MCF-7 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Reagents: this compound (dissolved in DMSO), Insulin solution, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K.

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

  • Western Blotting: 4-12% Bis-Tris gels, PVDF membrane, Transfer buffer, TBST (Tris-buffered saline with 0.1% Tween 20), 5% non-fat dry milk or BSA in TBST, Enhanced Chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, imaging system.

Methodology:

  • Cell Culture and Serum Starvation:

    • Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours prior to treatment.

  • Treatment with this compound and Stimulation:

    • Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with 100 nM insulin for 30 minutes to induce Akt phosphorylation.

  • Protein Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration (e.g., 20 µg of total protein per lane).

    • Separate the proteins by SDS-PAGE using a 4-12% Bis-Tris gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total p70S6K, or a loading control like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt T308 mTORC2 mTORC2 mTORC2->Akt S473 pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Transcription Gene Transcription (Growth, Proliferation) pAkt->Transcription p70S6K p70S6K mTORC1->p70S6K Inhibitor This compound Inhibitor->pAkt inhibits

Caption: Akt/mTOR signaling pathway with the inhibitory action of this compound.

G A 1. MCF-7 Cell Culture (70-80% confluency) B 2. Serum Starvation (12-16 hours) A->B C 3. Pre-treatment with This compound (2h) B->C D 4. Stimulation (100 nM Insulin, 30 min) C->D E 5. Cell Lysis (RIPA Buffer) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to PVDF G->H I 9. Immunoblotting (Primary & Secondary Antibodies) H->I J 10. ECL Detection & Imaging I->J K 11. Data Analysis (Densitometry) J->K

Caption: Experimental workflow for Western blot analysis of Akt pathway inhibition.

Application Notes and Protocols: N-benzyl-3-fluorobenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-benzyl-3-fluorobenzamide as a fragment in fragment-based drug discovery (FBDD). This document outlines its potential applications, experimental protocols for hit identification and validation, and strategies for fragment evolution into lead compounds.

Introduction to this compound in FBDD

This compound is a small, synthetically accessible molecule that embodies key features of an ideal fragment for FBDD campaigns. Its low molecular weight (229.25 g/mol ), adherence to the "Rule of Three" (Molecular weight < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), and possession of versatile chemical handles make it an attractive starting point for exploring the chemical space of a biological target. The presence of a fluorine atom provides a sensitive NMR handle for screening and can offer beneficial metabolic and binding properties in subsequent optimization efforts.

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds.[1][2][3] FBDD screens smaller chemical fragments, which, although they may bind with low affinity, do so with high ligand efficiency.[1] These initial hits then serve as a foundation for building more potent and selective drug candidates through structure-guided medicinal chemistry.[4][5]

Hypothetical Target and Application

For the purpose of these application notes, we will consider a hypothetical application of this compound in an FBDD campaign targeting Protein Kinase X (PKX) , a serine/threonine kinase implicated in a cancer signaling pathway. The benzamide core can act as a scaffold to engage with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound and its elaborated analogs with PKX.

CompoundMethodKd (μM)Ligand Efficiency (LE)IC50 (μM)
This compoundSPR8500.35>1000
Analog 1 (pyrrolidine)SPR1500.38450
Analog 2 (linked fragment)SPR50.4212
Lead CompoundITC0.080.450.25

Experimental Protocols

Objective: To identify fragments that bind to the target protein, PKX.

Methodology:

  • Protein Immobilization: Covalently immobilize recombinant human PKX onto a CM5 sensor chip via amine coupling.

  • Fragment Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM, with a constant DMSO concentration of 1%.

  • SPR Analysis:

    • Inject the fragment solutions over the immobilized PKX surface.

    • Use a multi-cycle kinetic analysis.

    • Monitor the binding response (in Resonance Units, RU) over time.

    • Regenerate the sensor surface between injections with a low pH glycine solution.

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Objective: To confirm the binding of fluorine-containing fragments to PKX.

Methodology:

  • Sample Preparation:

    • Prepare a 20 µM solution of PKX in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) in D₂O.

    • Prepare a 10 mM stock solution of this compound in d₆-DMSO.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of a 200 µM solution of this compound in the absence of the protein.

    • Acquire a second ¹⁹F NMR spectrum of a 200 µM solution of this compound in the presence of 20 µM PKX.

  • Data Analysis: Observe for changes in the chemical shift, line broadening, or signal intensity of the fluorine resonance upon addition of the protein. These changes are indicative of binding.

Objective: To determine the binding mode of this compound to PKX.

Methodology:

  • Co-crystallization:

    • Concentrate purified PKX to 10 mg/mL.

    • Incubate the protein with a 5-fold molar excess of this compound.

    • Set up crystallization trials using the hanging drop vapor diffusion method at 20°C.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known PKX structure.

    • Refine the structure and model the bound fragment into the electron density.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment Evolution cluster_3 Lead Optimization FragmentLibrary Fragment Library Screening Biophysical Screening (SPR, NMR) FragmentLibrary->Screening HitValidation Hit Validation (Orthogonal Methods) Screening->HitValidation StructureDetermination Structural Biology (X-ray, Cryo-EM) HitValidation->StructureDetermination FragmentGrowing Fragment Growing StructureDetermination->FragmentGrowing FragmentLinking Fragment Linking StructureDetermination->FragmentLinking SAR SAR by Catalog StructureDetermination->SAR LeadCompound Lead Compound FragmentGrowing->LeadCompound FragmentLinking->LeadCompound SAR->LeadCompound Preclinical Preclinical Candidate LeadCompound->Preclinical

Caption: A generalized workflow for fragment-based drug discovery.

PKX_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PKX Protein Kinase X Receptor->PKX DownstreamKinase Downstream Kinase PKX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor This compound (Fragment Hit) Inhibitor->PKX

Caption: Hypothetical signaling pathway involving Protein Kinase X.

Conclusion

This compound serves as an excellent starting point for FBDD campaigns against targets such as protein kinases. Its favorable physicochemical properties and versatile structure allow for rapid screening, hit validation, and subsequent optimization. The protocols and data presented here, though based on a hypothetical target, provide a solid framework for researchers to apply this fragment in their own drug discovery efforts. The integration of biophysical techniques with structural biology is key to successfully evolving weakly binding fragments into potent, drug-like molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-benzyl-3-fluorobenzamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of benzylamine with 3-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields in this synthesis can arise from several factors:

  • Hydrolysis of 3-fluorobenzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis if any moisture is present, forming the unreactive 3-fluorobenzoic acid.[1][2] It is critical to use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Protonation of Benzylamine: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base to neutralize it, the HCl will protonate the benzylamine, rendering it non-nucleophilic and unable to react with the acyl chloride.[2][5]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or inadequate mixing, especially in a two-phase system.[1]

  • Losses During Workup and Purification: Significant amounts of product can be lost during aqueous extractions, filtration, and recrystallization steps.[1] Using excessive solvent during recrystallization is a common cause of product loss.[1]

Q3: I've observed a significant amount of a white precipitate that is not my product. What could it be?

A3: The most likely impurity is 3-fluorobenzoic acid, resulting from the hydrolysis of 3-fluorobenzoyl chloride.[1][2] Another possibility is benzylamine hydrochloride, which forms if the HCl byproduct is not effectively neutralized by the base.[5]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, consider the following strategies:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents to prevent the hydrolysis of 3-fluorobenzoyl chloride.

  • Slow Addition of Acyl Chloride: Add the 3-fluorobenzoyl chloride solution dropwise to the benzylamine solution, especially at low temperatures (e.g., 0 °C), to control the exothermic reaction and reduce side reactions.[3][6]

  • Use of a Base: Incorporate a base, such as aqueous sodium hydroxide or an organic base like triethylamine, to scavenge the HCl produced during the reaction.[4][5][6]

  • Control Stoichiometry: Using a slight excess of the amine can help ensure the complete consumption of the more valuable acyl chloride.[2][5]

Q5: What is the best way to purify the crude this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[4] If recrystallization is ineffective, or if impurities have similar polarities to the product, column chromatography on silica gel is a reliable alternative.[4]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield of this compound.

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Solvent DichloromethaneTetrahydrofuran (THF)TolueneDichloromethane is a common choice for Schotten-Baumann reactions. THF is also suitable. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[1][7]
Base 10% aq. NaOHTriethylamine (TEA)PyridineAqueous NaOH is effective in a biphasic system.[4] TEA and pyridine are good organic bases that also act as HCl scavengers.[7][8]
Temperature 0 °C to Room TempRoom Temperature50 °CStarting the reaction at 0 °C helps control the initial exotherm, then warming to room temperature drives it to completion.[4][6] Higher temperatures may increase side reactions.
Reaction Time 2 hours6 hours12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time.[4][6]
Yield (%) ~85%~95%~70%Condition B often provides an optimal balance for high yield. High temperatures (Condition C) can lead to degradation and lower yields.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of this compound from 3-fluorobenzoyl chloride and benzylamine.

  • Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane (DCM). Add an equal volume of 10% aqueous sodium hydroxide solution.

  • Addition of Acid Chloride: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Slowly add a solution of 3-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. Monitor the reaction's progress using TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.[4]

Protocol 2: Synthesis using a Coupling Agent

This protocol uses 3-fluorobenzoic acid and a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Activation of Carboxylic Acid: Dissolve 3-fluorobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1-Hydroxybenzotriazole) (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).[7]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7]

Visualizations

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification r1 3-Fluorobenzoyl Chloride in DCM p1 Combine at 0°C, then warm to RT r1->p1 r2 Benzylamine in DCM + aq. NaOH r2->p1 p2 Aqueous Workup (HCl, NaHCO₃, Brine) p1->p2 Reaction Mixture p3 Dry & Concentrate p2->p3 Organic Layer pur Recrystallization or Column Chromatography p3->pur Crude Product prod Pure N-benzyl-3- fluorobenzamide pur->prod G cluster_investigation Investigation cluster_solution Solutions start Low Yield Observed check_moisture Anhydrous conditions used? start->check_moisture check_base Base included in reaction? check_moisture->check_base Yes sol_moisture Dry glassware & use anhydrous solvents. check_moisture->sol_moisture No check_temp Reaction temp. controlled? check_base->check_temp Yes sol_base Add base (e.g., NaOH, TEA) to neutralize HCl. check_base->sol_base No check_workup Workup optimized? check_temp->check_workup Yes sol_temp Add acyl chloride at 0°C to control exotherm. check_temp->sol_temp No sol_workup Minimize recrystallization solvent; perform multiple extractions. check_workup->sol_workup No end_node Yield Improved check_workup->end_node Yes sol_moisture->end_node sol_base->end_node sol_temp->end_node sol_workup->end_node

References

troubleshooting low solubility of N-benzyl-3-fluorobenzamide in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of N-benzyl-3-fluorobenzamide in their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to resolve common issues encountered during the handling and use of this compound in aqueous buffers.

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Initial Check: this compound is predicted to have very low aqueous solubility. Direct dissolution in aqueous buffers is unlikely to be successful at significant concentrations.

  • Recommended Action: Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds for biological assays.[1]

Issue 2: After diluting my DMSO stock solution into the aqueous buffer, a precipitate forms.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, causing it to "crash out" of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest approach is to reduce the final desired concentration of the compound in your assay.

    • Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution of your DMSO stock in 100% DMSO first to get closer to your final concentration. Then, perform the final dilution into your aqueous buffer. This gradual process can sometimes prevent immediate precipitation.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1-2%) might be necessary to maintain solubility. However, always check the tolerance of your specific assay for organic solvents, as high concentrations can be toxic to cells or interfere with enzyme activity.

    • Use Other Co-solvents: Consider using other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). The solubility of this compound is expected to be higher in these solvents compared to water.

Issue 3: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Inconsistent solubility and precipitation of the compound can lead to variability in the actual concentration of the compound in your assays.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, always visually inspect your prepared solutions for any signs of precipitation (e.g., cloudiness, crystals).

    • Prepare Fresh Solutions: Prepare your final working solutions fresh from the DMSO stock for each experiment to minimize the chance of precipitation over time.

    • Sonication: Gentle sonication of the final diluted solution can sometimes help to re-dissolve small amounts of precipitate, but this may not always result in a stable solution.

    • Determine Experimental Solubility: To ensure you are working below the solubility limit, it is highly recommended to experimentally determine the kinetic or thermodynamic solubility of this compound in your specific assay buffer.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which solvents is this compound soluble?

A2: this compound is expected to be soluble in polar organic solvents. Based on the properties of structurally similar compounds like N-benzylbenzamide, good solubility is expected in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and acetone.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and should generally not exceed 1%. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Q5: Will adjusting the pH of the buffer improve the solubility of this compound?

A5: this compound is a neutral molecule with a predicted pKa of approximately 14.37 for the amide proton. This means it is not readily ionizable under typical physiological pH ranges (pH 1-10). Therefore, adjusting the pH of the buffer is unlikely to significantly increase its aqueous solubility.

Data Presentation

The following table summarizes the predicted and expected solubility of this compound.

PropertyPredicted/Expected ValueNotes
Aqueous Solubility (LogS) -3.77 (Predicted)This is a computationally predicted value. The actual solubility should be experimentally determined. This corresponds to an estimated molar solubility of ~17 µM.
DMSO Solubility Expected to be highA common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.
Ethanol Solubility Expected to be moderate to highCan be used as a co-solvent. The final concentration in assays needs to be carefully controlled.
Propylene Glycol Solubility Expected to be moderateA viscous co-solvent that can be used in some formulations.
PEG 400 Solubility Expected to be moderateA non-volatile co-solvent that can enhance the solubility of hydrophobic compounds.
pKa 14.37 (Predicted)Indicates the amide proton is very weakly acidic, and the molecule will be neutral under typical aqueous buffer conditions.

Predicted aqueous solubility was calculated using a publically available prediction tool.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight = 229.24 g/mol ). For 1 mL of a 10 mM solution, you will need 2.29 mg.

    • Accurately weigh the calculated amount of the compound and transfer it to a clean, dry vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.

Protocol 2: Serial Dilution of DMSO Stock Solution for Aqueous Assays

  • Objective: To prepare a range of working concentrations of this compound in your aqueous assay buffer while maintaining a constant and low final DMSO concentration.

  • Procedure:

    • Prepare Intermediate Dilutions in 100% DMSO:

      • Start with your 10 mM stock solution in 100% DMSO.

      • Perform serial dilutions in 100% DMSO to create a series of intermediate stock solutions. For example, for a 2-fold dilution series, you can mix equal volumes of the higher concentration stock with 100% DMSO in a new tube to get the next lower concentration.

    • Final Dilution into Aqueous Buffer:

      • For each desired final concentration, add a small, fixed volume of the corresponding intermediate DMSO stock to the required volume of your aqueous assay buffer. For example, to achieve a final DMSO concentration of 0.5%, you would add 5 µL of your DMSO stock to 995 µL of your aqueous buffer.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the same final volume of your aqueous buffer.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_strategy Initial Strategy cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_validation Validation start Low Solubility of This compound in Aqueous Buffer stock_solution Prepare High-Concentration Stock Solution in 100% DMSO start->stock_solution precipitation Precipitation upon dilution in aqueous buffer? stock_solution->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes serial_dilution Optimize Dilution (Serial Dilution in DMSO) precipitation->serial_dilution Yes cosolvent Increase Co-solvent % (if tolerated by assay) precipitation->cosolvent Yes other_cosolvents Use Alternative Co-solvents (Ethanol, PEG 400, etc.) precipitation->other_cosolvents Yes validation Experimental Validation: Determine Kinetic/Thermodynamic Solubility precipitation->validation No lower_conc->validation serial_dilution->validation cosolvent->validation other_cosolvents->validation

Caption: Troubleshooting workflow for low solubility of this compound.

CoSolvent_Principle cluster_water Aqueous Buffer Only cluster_cosolvent Aqueous Buffer + Co-solvent water Water Molecules (High Polarity) compound_precipitate This compound (Precipitated) water->compound_precipitate Poor Interaction water_cosolvent Water + Co-solvent (Reduced Polarity) compound_dissolved This compound (Dissolved) water_cosolvent->compound_dissolved Improved Interaction

Caption: Principle of co-solvency for enhancing solubility.

pHEffect compound This compound (Neutral Amide) pka Predicted pKa ≈ 14.37 compound->pka acidic Acidic pH (e.g., pH 4) No significant protonation compound->acidic neutral Neutral pH (e.g., pH 7) Remains neutral compound->neutral basic Basic pH (e.g., pH 9) No significant deprotonation compound->basic solubility Solubility remains low and largely unchanged across physiological pH range acidic->solubility neutral->solubility basic->solubility

Caption: Effect of pH on the solubility of this compound.

References

N-benzyl-3-fluorobenzamide stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-benzyl-3-fluorobenzamide during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are hydrolysis, photodegradation, and exposure to high temperatures and oxidative conditions. The amide bond is susceptible to cleavage, particularly in the presence of moisture and acidic or basic conditions. Aromatic compounds can also be sensitive to light.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound in a tightly sealed, opaque container, purged with an inert gas such as nitrogen or argon to minimize exposure to moisture and oxygen. For optimal preservation, refrigeration at 2-8°C is advised.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-fluorobenzoic acid and benzylamine. Other potential degradation products may arise from photodegradation or oxidation.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively available, benzamide derivatives and aromatic compounds are generally susceptible to photodegradation. Therefore, it is crucial to protect the compound from light by storing it in amber vials or other opaque containers.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution for long-term periods is not recommended due to the increased risk of hydrolysis, especially if the solvent contains traces of water, acids, or bases. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

This issue may be due to the degradation of this compound. Follow the troubleshooting steps below to identify and resolve the problem.

Possible Cause Troubleshooting Step Recommended Action
Improper Storage Verify the storage conditions (temperature, light exposure, moisture).Store the compound in a tightly sealed, opaque container at 2-8°C, protected from light and moisture. Consider purging the container with an inert gas.
Hydrolysis Analyze a sample of the compound using a stability-indicating HPLC method to check for the presence of 3-fluorobenzoic acid and benzylamine.If degradation is confirmed, use a freshly opened or newly synthesized batch of the compound. Ensure all solvents and reagents used in your experiments are anhydrous.
Photodegradation Review your experimental workflow to identify any steps where the compound is exposed to light for extended periods.Minimize light exposure during handling and experiments by using amber-colored labware or by working under low-light conditions.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

The presence of new peaks in your analytical chromatograms may indicate the formation of degradation products.

Possible Cause Troubleshooting Step Recommended Action
Forced Degradation If you have subjected the compound to stress conditions (e.g., heat, acid/base, oxidation), these peaks are likely degradation products.Characterize the structure of the new peaks using techniques like LC-MS to identify the degradation products and understand the degradation pathway.
Long-Term Storage Degradation Compare the chromatogram of an aged sample with that of a freshly prepared sample.If new peaks are present in the aged sample, this confirms degradation during storage. The storage conditions should be re-evaluated.
Contamination Ensure that the new peaks are not due to contamination from solvents, glassware, or other reagents.Run a blank injection (solvent only) to rule out solvent contamination. Ensure all glassware is thoroughly cleaned.

Data Presentation

The following tables summarize illustrative quantitative data from forced degradation studies on this compound. This data is for exemplary purposes to demonstrate potential stability characteristics.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.2%3-Fluorobenzoic Acid, Benzylamine
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 25.8%3-Fluorobenzoic Acid, Benzylamine
Oxidative (3% H₂O₂, RT, 24h) 8.5%Oxidized derivatives
Thermal (80°C, 48h) 5.1%Minor unidentified products
Photolytic (ICH Q1B, 24h) 12.3%Photodegradation products

Table 2: Stability of this compound under Different Storage Conditions (Illustrative Data)

Storage Condition Time (Months) Assay (% of Initial) Total Impurities (%)
25°C / 60% RH 0100.00.1
398.51.5
696.83.2
40°C / 75% RH 0100.00.1
394.25.8
689.510.5
2-8°C 0100.00.1
699.80.2
1299.50.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in a transparent container to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

cluster_storage Long-Term Storage cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, Acid/Base Photodegradation Photodegradation This compound->Photodegradation Light Exposure Oxidation Oxidation This compound->Oxidation Oxygen 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Hydrolysis->3-Fluorobenzoic_Acid Benzylamine Benzylamine Hydrolysis->Benzylamine Photo_Products Photodegradation Products Photodegradation->Photo_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Degradation pathways of this compound.

start Inconsistent Results / New Chromatographic Peaks check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes analyze_sample Analyze by Stability-Indicating HPLC Method check_storage->analyze_sample No correct_storage Implement Recommended Storage Conditions improper_storage->correct_storage correct_storage->analyze_sample no_degradation No Degradation Products Investigate Other Experimental Variables analyze_sample->no_degradation No degradation_confirmed Degradation Confirmed analyze_sample->degradation_confirmed Yes end Problem Resolved no_degradation->end use_fresh Use Fresh Batch of Compound degradation_confirmed->use_fresh use_fresh->end

Caption: Troubleshooting workflow for stability issues.

start Select Appropriate Storage Conditions duration Storage Duration? start->duration long_term Long-Term (> 6 months) duration->long_term Long short_term Short-Term (< 6 months) duration->short_term Short solid_or_solution Solid or Solution? long_term->solid_or_solution short_term->solid_or_solution solid Solid solid_or_solution->solid Solid solution Solution solid_or_solution->solution Solution storage_solid Store at 2-8°C, Protected from Light & Moisture, Inert Atmosphere solid->storage_solid storage_solution Store at -20°C or -80°C, Anhydrous Aprotic Solvent, Protect from Light solution->storage_solution

Caption: Logic for selecting storage conditions.

References

Technical Support Center: N-benzyl-3-fluorobenzamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of N-benzyl-3-fluorobenzamide. The following information is intended to facilitate the efficient removal of impurities and isolation of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile can vary based on the synthetic route, but common contaminants often include:

  • Unreacted Starting Materials: 3-fluorobenzoyl chloride and benzylamine.

  • Hydrolysis Product: 3-fluorobenzoic acid, formed from the reaction of 3-fluorobenzoyl chloride with any residual water.

  • Amine Salt: Benzylamine hydrochloride, which can form as a byproduct if a base is not used or is insufficient to neutralize the HCl generated during the reaction.[1]

  • Side-Products: Diacylated amine (N,N-dibenzyl-3-fluorobenzamide) if the acyl chloride is used in significant excess.

Q2: How can I effectively remove unreacted starting materials and water-soluble byproducts?

A2: An aqueous workup is a crucial first step in the purification process. Washing the crude reaction mixture with a dilute acid solution (e.g., 1M HCl) will remove unreacted benzylamine and other basic impurities. A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove unreacted 3-fluorobenzoic acid.[2]

Q3: What are the recommended techniques for purifying the crude this compound after the initial workup?

A3: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is excellent for separating impurities with different polarities, while recrystallization is ideal for obtaining highly crystalline, pure material, especially when the impurity profile is less complex.

Troubleshooting Guides

Issue 1: Multiple Spots on TLC of Crude Product

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Presence of Unreacted Starting Materials Perform an aqueous workup with dilute acid and base washes to remove residual benzylamine and 3-fluorobenzoic acid respectively.
Hydrolysis of Acyl Chloride Ensure the reaction is carried out under anhydrous conditions using dry solvents and glassware to minimize the formation of 3-fluorobenzoic acid.
Insufficient Base Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction and prevent the formation of the unreactive benzylamine hydrochloride salt.[1]
Side-Product Formation Control the stoichiometry by adding the 3-fluorobenzoyl chloride slowly to the solution of benzylamine to avoid localized high concentrations of the acylating agent.[1]
Issue 2: Difficulty in Purifying by Column Chromatography

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Poor Separation of Spots on TLC Optimize the solvent system for TLC before running the column. A good starting point for N-benzylamides is a mixture of ethyl acetate and hexanes.[3][4] The ideal solvent system should give the product an Rf value of approximately 0.25-0.4 for good separation on a column.[5]
Co-elution of Impurities If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
Column Overloading Do not exceed the loading capacity of your column. As a general rule, use a silica gel to crude product weight ratio of 30:1 to 100:1 for effective separation.
Product Crashing on the Column Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading onto the column.
Issue 3: Challenges with Recrystallization

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Product "Oiling Out" Instead of Crystallizing This can happen if the boiling point of the solvent is too high or the solution is cooled too rapidly. Try a lower boiling point solvent system and allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[1]
Poor Crystal Yield Too much solvent may have been used. After dissolving the crude product in a minimal amount of hot solvent, if crystallization is poor, you can try to carefully evaporate some of the solvent and cool again. Also, ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation.
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] Screen various solvents and solvent mixtures. Common systems for benzamides include ethanol/water and ethyl acetate/hexanes.[1]
Colored Impurities in Crystals If the purified crystals are colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

The following tables provide example data for the purification of this compound. Note: This data is illustrative and should be determined experimentally for your specific reaction and conditions.

Table 1: Example TLC Data for this compound and Common Impurities on Silica Gel

CompoundSolvent System (Ethyl Acetate:Hexane)Approximate Rf Value
This compound30:700.40
Benzylamine30:700.10
3-Fluorobenzoyl Chloride30:700.75
3-Fluorobenzoic Acid30:700.05 (streaking)

Table 2: Example Solubility Data for Recrystallization Solvent Screening

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterInsolubleInsolublePoor
HexaneSparingly SolubleSolublePotentially good as a co-solvent
EthanolSolubleVery SolublePotentially good with a co-solvent
Ethyl AcetateSolubleVery SolublePotentially good with a co-solvent
Ethanol/Water (e.g., 90:10)Sparingly SolubleVery SolubleGood
Ethyl Acetate/Hexane (e.g., 20:80)Sparingly SolubleVery SolubleGood

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar N-substituted benzamides.[2][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like DCM. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, ethanol/water) at room temperature and at their boiling points to find a suitable solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (3-Fluorobenzoyl Chloride, Benzylamine, Base) reaction Amide Coupling Reaction in Anhydrous DCM start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude Crude This compound workup->crude chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) crude->chromatography recrystallization Recrystallization (e.g., EtOH/Water) crude->recrystallization pure Pure This compound chromatography->pure recrystallization->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_purification_path Purification Strategy start Crude Product Analysis (TLC) multiple_spots Multiple Spots? start->multiple_spots starting_materials Unreacted Starting Materials Present? multiple_spots->starting_materials Yes column_chrom Column Chromatography multiple_spots->column_chrom No, but broad spot aqueous_workup Perform/Optimize Aqueous Workup starting_materials->aqueous_workup Yes polar_impurities Baseline/Polar Impurities? polar_impurities->column_chrom Yes recrystallize Recrystallization polar_impurities->recrystallize No aqueous_workup->polar_impurities end_node Pure Product column_chrom->end_node recrystallize->end_node

Caption: Logical troubleshooting workflow for the purification of this compound.

References

Technical Support Center: N-benzyl-3-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method is the acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, is favored for its high reactivity and typically good yields.[][2] The reaction involves the nucleophilic attack of the benzylamine on the electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride.

Q2: Why is a base necessary in this reaction?

A2: A base is crucial to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[][3] If not neutralized, the HCl will react with the starting benzylamine to form benzylammonium chloride, an unreactive salt, which would halt the desired reaction and significantly lower the yield.[3][4]

Q3: What are suitable bases and solvents for this synthesis?

A3: Non-nucleophilic organic bases are preferred to avoid competing reactions. Common choices include triethylamine (Et3N) or pyridine.[][2][5] Inorganic bases such as sodium carbonate or potassium carbonate can also be used.[] Aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common solvent choices.[2]

Q4: My this compound product is impure. What are the likely contaminants?

A4: Common impurities can include unreacted starting materials (benzylamine and 3-fluorobenzoyl chloride), 3-fluorobenzoic acid from the hydrolysis of the acyl chloride, and the benzylammonium chloride salt.[3] If the starting benzylamine is old or impure, oxidation and condensation byproducts may also be present.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a frequent challenge in amide synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or gently heat the mixture if the reaction is sluggish.[3]Amide formation can sometimes be slow, especially if there is steric hindrance or if the reactants are not sufficiently activated.
Amine Salt Formation - Ensure at least one equivalent of a suitable base (e.g., triethylamine) is added to the reaction mixture.[3][4]The base neutralizes the HCl byproduct, preventing the formation of the unreactive benzylammonium salt.[3][4]
Hydrolysis of Acyl Chloride - Use anhydrous (dry) solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3-fluorobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-fluorobenzoic acid.
Poor Quality Starting Materials - Purify the benzylamine by distillation if it appears discolored or shows multiple spots on TLC.[6]- Use freshly opened or properly stored 3-fluorobenzoyl chloride.Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Issue 2: Difficulty in Product Purification

If you are facing challenges in obtaining pure this compound after the reaction, consider the following.

Problem Suggested Solution Details
Oily Product That Won't Solidify - Attempt to precipitate the product by adding a non-polar solvent like hexane to a concentrated solution of the product in a more polar solvent (e.g., dichloromethane or ethyl acetate).[4]This technique of "trituration" or "crashing out" can often induce crystallization of an oily product.
Multiple Spots on TLC After Workup - Purify the crude product using column chromatography on silica gel.A common mobile phase for this type of compound is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis.[7]
Presence of Amine Salt in Product - During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and then with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.This will help to remove basic and acidic impurities from the organic layer containing the desired amide product.

Experimental Protocols

Standard Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-fluorobenzoyl chloride

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Slowly add the 3-fluorobenzoyl chloride solution to the stirred benzylamine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzylamine & Triethylamine in anhydrous DCM B Cool to 0°C A->B D Slowly add Acyl Chloride solution to Amine solution B->D C Prepare 3-Fluorobenzoyl Chloride solution in anhydrous DCM C->D E Warm to Room Temperature and Stir for 2-4h D->E F Quench with Water E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Q1 Is a base present in the reaction? Start->Q1 A1_No Add at least 1 equivalent of a non-nucleophilic base Q1->A1_No No Q2 Are anhydrous conditions being used? Q1->Q2 Yes A1_Yes Yes A2_No Use dry solvents/reagents and an inert atmosphere Q2->A2_No No Q3 Is the reaction complete (check by TLC)? Q2->Q3 Yes A2_Yes Yes A3_No Extend reaction time or apply gentle heat Q3->A3_No No End Consider starting material purity Q3->End Yes A3_Yes Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

dealing with off-target effects of N-benzyl-3-fluorobenzamide in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of N-benzyl-3-fluorobenzamide in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted targets of this compound?

A1: The direct molecular targets of this compound are not extensively documented in publicly available literature. However, structurally similar compounds, such as N-benzyl-2-fluorobenzamide derivatives, have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1][2] Another related series of N-benzyl benzamide compounds has been shown to act as selective inhibitors of butyrylcholinesterase (BChE).[3] Therefore, it is plausible that this compound could interact with these or other proteins within the kinase, deacetylase, or esterase families.

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a small molecule like this compound binds to and alters the function of proteins other than its intended therapeutic target.[2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, thereby compromising the validity and reproducibility of research findings.[2]

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Experiments: Conduct thorough dose-response studies to identify the minimal effective concentration of this compound required to achieve the desired biological outcome. Using the lowest effective concentration can help reduce the likelihood of engaging off-target proteins, which often have lower binding affinities.[4]

  • Use of Control Compounds: Employ a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed cellular phenotype is a direct result of the intended target engagement and not due to non-specific effects of the chemical scaffold.

  • Genetic Validation: Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knock down or knock out the presumed target protein.[5] If the phenotype observed with this compound is recapitulated by genetic perturbation of the target, it provides strong evidence for on-target activity.

Q4: What advanced techniques can be used to identify off-target effects of this compound?

A4: Several advanced methods can be employed for the unbiased identification of off-target interactions:

  • Chemical Proteomics: This approach uses chemical probes derived from this compound to identify its binding partners in cell lysates or living cells.[6] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are powerful tools for off-target discovery.[6]

  • Computational Profiling: In silico methods, such as those using multi-task graph neural networks, can predict potential off-target interactions based on the chemical structure of this compound.[7] These predictions can then be experimentally validated.

  • Proteome-wide Thermal Shift Assays (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon binding to this compound can indicate a direct interaction.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides systematic approaches to resolve them.

Observed Problem Potential Cause Recommended Action
High cytotoxicity observed at concentrations expected to be selective. 1. The compound may have inherent off-target toxicity.[4] 2. The compound may be unstable in the cell culture medium, leading to toxic degradation products.[4] 3. The cell line may be particularly sensitive to off-target effects.[4]1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range.[4] 2. Test the compound's stability in the cell culture medium over the time course of the experiment.[4] 3. Use a lower concentration of the compound and/or a shorter incubation time.[4] 4. Test the compound in a different cell line to see if the cytotoxicity is cell-type specific.[4]
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health and passage number.[4] 2. Inconsistent compound concentration due to poor solubility or adsorption to plastics.[4] 3. Fluctuation in incubation conditions (e.g., temperature, CO2).[4]1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[4] 2. Prepare fresh dilutions of the compound for each experiment and consider using low-protein-binding plates.[4] 3. Carefully monitor and maintain consistent incubator conditions.[4]
Observed phenotype does not match the expected phenotype based on the target's known function. 1. The compound has significant off-target effects that dominate the cellular response.[4] 2. The assumed mechanism of action for the target in the specific cell line is incorrect.1. Perform a target engagement assay to confirm the compound is binding to the intended target at the effective concentration. 2. Use a genetic approach (e.g., siRNA or CRISPR) to validate the target's role in the observed phenotype.[5] 3. Conduct proteomic profiling to identify potential off-targets.[8]
No observable effect even at high concentrations. 1. The compound may have low cell permeability. 2. The compound may be rapidly metabolized by the cells. 3. The target may not be essential for the measured phenotype in the chosen cell line.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Measure the compound's stability in the presence of cells or cell lysates. 3. Validate the target's expression and importance in the cell line using techniques like Western blotting or qPCR.[4]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic concentration range of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until a purple formazan product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Target Validation using siRNA

This protocol describes how to use siRNA to validate the on-target effects of this compound.

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the putative protein target of this compound. A non-targeting control siRNA should also be used.

  • Transfection: Transfect the cells with the target-specific siRNAs and the non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of the target protein by Western blotting or qPCR.

  • Phenotypic Assay: In a parallel set of transfected cells, perform the same phenotypic assay that was used to characterize the effects of this compound.

  • Data Analysis: Compare the phenotype of the cells treated with target-specific siRNAs to that of the cells treated with the non-targeting control siRNA and the cells treated with this compound. A similar phenotype between the siRNA-mediated knockdown and the compound treatment supports on-target activity.

Visualizations

experimental_workflow cluster_initial Initial Characterization cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion start Start with this compound dose_response Dose-Response Curve start->dose_response phenotype Observe Cellular Phenotype dose_response->phenotype neg_control Use Inactive Analog phenotype->neg_control genetic_kd Genetic Knockdown (siRNA/CRISPR) phenotype->genetic_kd proteomics Chemical Proteomics phenotype->proteomics cet_sa Thermal Shift Assay phenotype->cet_sa compare_pheno Compare Phenotypes neg_control->compare_pheno genetic_kd->compare_pheno conclusion Confirmed On-Target and Off-Target Profile compare_pheno->conclusion identify_off_targets Identify Potential Off-Targets proteomics->identify_off_targets cet_sa->identify_off_targets identify_off_targets->conclusion

Caption: Workflow for characterizing on-target and off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_response Cellular Response egfr EGFR ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR Pathway egfr->pi3k_akt_mtor proliferation Proliferation ras_raf_mek_erk->proliferation survival Survival pi3k_akt_mtor->survival hdac3 HDAC3 acetylation Histone Acetylation hdac3->acetylation gene_expression Gene Expression acetylation->gene_expression compound This compound (Potential Inhibitor) compound->egfr Inhibition compound->hdac3 Inhibition

Caption: Potential signaling pathways modulated by this compound.

References

N-benzyl-3-fluorobenzamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N-benzyl-3-fluorobenzamide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is a small molecule with the chemical formula C₁₄H₁₂FNO and a molecular weight of 229.2 g/mol [1][2]. Its structure suggests it is likely a hydrophobic compound, which can contribute to low solubility in aqueous solutions like cell culture media.

Q2: What are the common causes of this compound precipitation in cell culture media?

A2: Precipitation of hydrophobic compounds like this compound is a frequent issue in cell culture experiments. The primary causes include:

  • Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium[3][4].

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" or precipitate[4].

  • High Final Concentration: The intended final concentration of the compound in the media may exceed its solubility limit[3][4].

  • Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of the compound[4][5].

  • pH of the Media: The pH of the cell culture medium can influence the solubility of pH-sensitive compounds[3].

  • Interactions with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with the compound and reduce its solubility[4].

Q3: Why does the media sometimes appear cloudy even before adding this compound?

A3: Cloudiness or precipitation in the media itself, before the addition of any experimental compound, can be due to several factors, including temperature shifts causing salts or proteins to precipitate, evaporation of media leading to increased solute concentration, or contamination[5]. For instance, calcium salts are prone to precipitation, and this can be exacerbated by autoclaving or pH instability[6].

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This is a classic example of "solvent shock," where the rapid change in solvent polarity upon dilution causes the hydrophobic compound to precipitate. Here are several troubleshooting steps:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration with a solubility test.
Rapid Dilution Adding the concentrated stock directly to a large volume of media leads to rapid solvent exchange and precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual mixing[3].
Low Temperature of Media Adding the compound to cold media can decrease its solubility[3].Always use pre-warmed (37°C) cell culture media for dilutions[3].
High Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the media might be too high, affecting cell health and compound solubility.Prepare a higher concentration stock solution to minimize the volume of solvent added to the media. The final DMSO concentration should typically be kept below 0.5%[7].
Issue 2: Delayed Precipitation After Incubation

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the media over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting compound solubility[5].Minimize the time culture vessels are outside the incubator.
Evaporation of Media Over long-term cultures, evaporation can concentrate media components, including this compound, beyond its solubility limit[5].Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments[5].
pH Shift Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound[3].Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Compound Instability The compound may degrade over time in the aqueous environment, and the degradation products could be less soluble.Consider preparing fresh media with the compound more frequently.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution[7].

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[7].

Protocol 2: Serial Dilution for Cell Treatment
  • Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C[3].

  • Intermediate Dilution: Create an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium[8]. Vortex immediately and vigorously.

  • Final Dilutions: Perform further serial dilutions from this intermediate stock to achieve the desired final concentrations for your experiment.

  • Vehicle Control: It is critical to include a vehicle control in your experiment, which consists of the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound[7].

Visualizations

experimental_workflow Experimental Workflow for Compound Treatment cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Protocol weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution thaw->intermediate warm_media Pre-warm Media to 37°C warm_media->intermediate serial Perform Serial Dilutions intermediate->serial treat Treat Cells serial->treat

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway Potential Signaling Pathway Inhibition cluster_egfr EGFR Pathway cluster_hdac HDAC3 Pathway compound This compound Derivatives egfr EGFR compound->egfr hdac3 HDAC3 compound->hdac3 proliferation Cell Proliferation & Survival egfr->proliferation tn_breast_cancer Triple-Negative Breast Cancer proliferation->tn_breast_cancer Contributes to gene_expression Altered Gene Expression hdac3->gene_expression gene_expression->tn_breast_cancer Contributes to

Caption: Potential dual-inhibition of EGFR and HDAC3 signaling by N-benzyl-2-fluorobenzamide derivatives in triple-negative breast cancer[9].

References

Technical Support Center: Synthesis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-benzyl-3-fluorobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize this compound resulted in a very low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

    • Acid-Base Salt Formation: Direct reaction between a carboxylic acid (3-fluorobenzoic acid) and an amine (benzylamine) can form a stable and unreactive ammonium carboxylate salt.[1][2] To overcome the high activation energy for the direct condensation, an activating agent or coupling reagent is necessary.[1][2]

    • Hydrolysis of Acyl Chloride: If using 3-fluorobenzoyl chloride, it is highly susceptible to hydrolysis back to 3-fluorobenzoic acid if moisture is present in the reaction setup.[3][4] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Protonation of Amine: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl).[5] This HCl can protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[3] The addition of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct.[5]

    • Poor Quality of Reagents: Degradation of starting materials, especially 3-fluorobenzoyl chloride, can lead to lower yields.[4] It is advisable to use freshly opened or purified reagents.

Issue 2: Presence of Multiple Impurities in the Crude Product

  • Question: My crude this compound shows multiple spots on a TLC plate. What are these likely impurities and how can I minimize them?

  • Answer: The presence of multiple impurities is often due to side reactions or unreacted starting materials.

    • Unreacted Starting Materials: Incomplete reactions can leave 3-fluorobenzoic acid/3-fluorobenzoyl chloride and benzylamine in the crude product.

    • Hydrolyzed Acyl Chloride: As mentioned, 3-fluorobenzoyl chloride can hydrolyze to 3-fluorobenzoic acid, which will appear as a polar impurity.

    • Byproducts from Coupling Reagents: When using coupling agents like DCC (dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) can be an impurity, though it is often insoluble and can be removed by filtration.[3] Water-soluble byproducts from reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can typically be removed with an aqueous workup.[3]

    • Diacylation: If using an excess of 3-fluorobenzoyl chloride, a diacylated byproduct can form.[4] Slow addition of the acyl chloride to the amine solution can help minimize this.[4]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final this compound product. What are some effective purification strategies?

  • Answer: Purification can be challenging if the product has similar polarity to the impurities.

    • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical to obtaining high purity and yield. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. A careful selection of the eluent system is necessary to achieve good separation between the product and impurities.

    • Aqueous Workup: A thorough aqueous workup is essential to remove water-soluble impurities, such as salts and water-soluble coupling agent byproducts. Washing the organic layer with a mild acid (e.g., 1M HCl) can remove unreacted amine, and washing with a mild base (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods are:

  • From 3-fluorobenzoyl chloride and benzylamine: This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the HCl byproduct.[3]

  • From 3-fluorobenzoic acid and benzylamine using a coupling agent: This method avoids the need to prepare the acyl chloride separately. Common coupling agents include carbodiimides (DCC, EDC) or phosphonium reagents.[6][7]

Q2: Why is a base necessary when using an acyl chloride?

A2: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[5] The amine starting material is also a base and will react with the generated HCl to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[3] An auxiliary base, typically a tertiary amine like triethylamine or pyridine, is added to scavenge the HCl and ensure the starting amine remains available for the reaction.[5]

Q3: Can I run the reaction without a solvent?

A3: While some amide formations can be carried out under neat (solvent-free) conditions, especially with heating, it is generally not recommended for scaling up this synthesis.[2] Solvents are crucial for temperature control, ensuring proper mixing of reactants, and preventing localized overheating which can lead to side reactions and impurity formation.

Q4: How does the fluorine substituent affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon of 3-fluorobenzoyl chloride more electrophilic and thus more reactive towards nucleophilic attack by benzylamine compared to unsubstituted benzoyl chloride. However, it does not fundamentally change the reaction mechanism or the common challenges associated with amide bond formation.

Quantitative Data Presentation

Synthesis MethodKey ReagentsTypical SolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)Purity Notes
Acyl Chloride Method3-fluorobenzoyl chloride, Benzylamine, TriethylamineDichloromethane (DCM)0 to RT1-385-95High purity after aqueous workup and recrystallization.
Coupling Agent (EDC)3-fluorobenzoic acid, Benzylamine, EDC, HOBtDichloromethane (DCM) or Dimethylformamide (DMF)0 to RT12-1680-90Requires careful workup to remove coupling agent byproducts.
Coupling Agent (DCC)3-fluorobenzoic acid, Benzylamine, DCCDichloromethane (DCM)0 to RT4-680-90DCU byproduct is insoluble and can be filtered off.

Experimental Protocols

Protocol 1: Synthesis from 3-Fluorobenzoyl Chloride (Schotten-Baumann Conditions)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis from 3-Fluorobenzoic Acid using EDC Coupling

  • Preparation: In a round-bottom flask, dissolve 3-fluorobenzoic acid (1.0 equivalent), benzylamine (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DCM or DMF.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture in portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification start1 3-Fluorobenzoic Acid or 3-Fluorobenzoyl Chloride reaction Amide Coupling (e.g., with EDC/HOBt or Base) start1->reaction start2 Benzylamine start2->reaction workup Aqueous Extraction reaction->workup isolation Solvent Removal workup->isolation purification Recrystallization or Column Chromatography isolation->purification end_product Pure N-benzyl-3- fluorobenzamide purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents Yes optimize_purification Optimize Purification (Recrystallization Solvent or Chromatography Eluent) start->optimize_purification No, purification issue check_base Sufficient Base Added? (Acyl Chloride Method) check_reagents->check_base Reagents OK solution_reagents Use fresh/purified reagents and dry solvents/glassware. check_reagents->solution_reagents No check_coupling Coupling Reagent Active? check_base->check_coupling Yes solution_base Ensure >1 equivalent of non-nucleophilic base. check_base->solution_base No check_workup Thorough Aqueous Workup? check_coupling->check_workup Yes solution_coupling Use fresh coupling agent. check_coupling->solution_coupling No check_workup->optimize_purification Yes solution_workup Perform acid/base washes to remove impurities. check_workup->solution_workup No solution_purification Screen different solvent systems. optimize_purification->solution_purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

minimizing degradation of N-benzyl-3-fluorobenzamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of N-benzyl-3-fluorobenzamide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other benzamides, is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 3-fluorobenzoic acid and benzylamine.[1] This is often the most common degradation pathway in aqueous experimental media.

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly at wavelengths around 254 nm, can induce degradation.[2] Aromatic amides can undergo reactions like the photo-Fries rearrangement, leading to the formation of aminobenzophenone-type structures.[2][3]

  • Thermal Degradation: High temperatures can lead to the cleavage of the amide bond and other thermally induced reactions. The presence of catalysts, such as copper halides, can enhance the rate of thermal degradation.[4]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed, opaque container, potentially purged with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: The most common method for detecting and quantifying degradation is through High-Performance Liquid Chromatography (HPLC) using a UV detector.[5] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. Comparing the chromatogram of a stressed sample to that of a reference standard will reveal the presence of degradation products as new peaks and a decrease in the area of the main peak.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: I am observing a decrease in the concentration of this compound in my aqueous experimental medium over time.

  • Possible Cause: Hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your experimental medium as close to neutral (pH 7) as possible. Amide hydrolysis is catalyzed by both acids and bases.[1]

    • Temperature Management: Conduct your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Solvent Consideration: If your experimental design allows, consider using a co-solvent system (e.g., with acetonitrile or DMSO) to reduce the water activity.

    • Time Limitation: Minimize the duration of your experiment in aqueous solutions.

Problem 2: My experimental results are inconsistent, and I notice a slight discoloration of my this compound stock solution.

  • Possible Cause: Photodegradation due to exposure to light.

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.

    • Work Environment: Minimize exposure to ambient laboratory light during sample preparation and analysis.

    • Wavelength Consideration: If your experiment involves light, use the longest possible wavelength that is compatible with your experimental needs to minimize energy-induced degradation.

Problem 3: After heating my sample, I detect multiple new peaks in the HPLC analysis, indicating significant degradation.

  • Possible Cause: Thermal degradation.

  • Troubleshooting Steps:

    • Temperature Optimization: Determine the minimum temperature required for your experiment to proceed efficiently. Avoid excessive heating.

    • Inert Atmosphere: If heating is unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

    • Catalyst Check: Ensure that your experimental setup does not contain any materials that could catalytically promote thermal degradation, such as certain metal ions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 12, 24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic UV light (254 nm)Room Temperature24 hours

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Application: For each condition, mix the stock solution with the specified reagent or expose it to the indicated condition for the designated time points.

  • Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

  • Peak Purity: Assess the purity of the main peak in the chromatograms of the stressed samples to ensure that the analytical method is stability-indicating.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

Table 2: Example HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizations

Degradation_Pathway NBFA This compound Hydrolysis_Products 3-Fluorobenzoic Acid + Benzylamine NBFA->Hydrolysis_Products H₂O / H⁺ or OH⁻ Photo_Products Aminobenzophenone Derivatives NBFA->Photo_Products UV Light Thermal_Products Cleavage Products NBFA->Thermal_Products Heat

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Suspected Check_Aqueous Is the experiment in an aqueous medium? Start->Check_Aqueous Check_Light Is the sample exposed to light? Check_Aqueous->Check_Light No Control_pH Control pH and Temperature Check_Aqueous->Control_pH Yes Check_Heat Is the experiment conducted at high temp? Check_Light->Check_Heat No Protect_Light Use amber vials/ protect from light Check_Light->Protect_Light Yes Optimize_Temp Optimize temperature/ use inert atmosphere Check_Heat->Optimize_Temp Yes Analyze Re-analyze sample Check_Heat->Analyze No Control_pH->Analyze Protect_Light->Analyze Optimize_Temp->Analyze

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Purification of N-benzyl-3-fluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-benzyl-3-fluorobenzamide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound analogs?

A1: Common impurities often include unreacted starting materials, such as 3-fluorobenzoic acid and the corresponding benzylamine, as well as byproducts from the coupling reaction. If using coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct may be present, which is often insoluble and can be removed by filtration.[1] Water-soluble byproducts from reagents like EDC can be removed through aqueous extraction.[1]

Q2: My purified this compound analog appears as an oil, but I expect a solid. What should I do?

A2: The oily nature of the product could be due to the presence of residual solvent or impurities that inhibit crystallization.[2] First, ensure all solvent has been removed under high vacuum. If the product remains an oil, impurities may be lowering its melting point.[3] Attempting purification of a small sample by column chromatography may help to isolate the pure compound as a solid.[3] The presence of the fluorine atom can lead to strong intermolecular interactions that can sometimes result in the formation of oils or amorphous solids.[4]

Q3: What is a good starting mobile phase for thin-layer chromatography (TLC) analysis of this compound analogs?

A3: A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[5] You can systematically test a range of solvent systems with varying polarities to achieve an optimal Rf value of 0.2-0.4 for your product, which is ideal for separation on a column.[5]

Q4: How does the fluorine atom in this compound analogs affect purification?

A4: The highly electronegative fluorine atom can create a strong dipole moment and participate in various non-covalent interactions, including hydrogen bonds and halogen bonds.[4] These interactions influence the molecule's solubility and crystal packing, which can present challenges during purification, particularly recrystallization.[4] It may be necessary to explore a wider range of solvents or solvent mixtures to achieve successful crystallization.[4]

Q5: How can I confirm the purity of my final this compound analog?

A5: The purity of the final product can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden the melting point range.[3]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can confirm the structure and identify any impurities.

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of this compound analogs.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities Inadequate solvent system selection.[5]Systematically test a range of solvent systems with varying polarities using TLC to find the optimal mobile phase.[5] Aim for an Rf value of 0.2-0.4 for the product.[5]
Column overloading.[5]Use an appropriate amount of crude material for the column size.
Column not packed properly.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5]
Product Elutes with Streaking or Tailing The compound has poor solubility in the mobile phase.[5]Select a different solvent system where the compound has better solubility.[5]
Presence of acidic or basic impurities or the product itself interacting with the silica gel.[5]Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the peak shape.[5]
Crystallization of Product on the Column The eluted fractions are too concentrated.[5]Load a more dilute solution of the crude material. If crystallization persists, switch to a solvent system where the product is more soluble.[5]
The chosen eluent is not a good solvent for the product at room temperature.Consider using a solvent system in which the product has higher solubility.
Compound Decomposes on the Column The compound is unstable on silica gel.[6]Test the stability of your compound on a TLC plate spotted with the compound and left for several hours.[6] If it decomposes, consider using a different stationary phase like alumina or deactivated silica gel.[6]
Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound analogs.

Problem Potential Cause(s) Suggested Solution(s)
Product Does Not Crystallize Upon Cooling The solution is not supersaturated.[2]Try scratching the inside of the flask with a glass rod to induce crystallization.[2] Add a seed crystal of the pure compound.[2]
Too much solvent was used.[2][3]Evaporate some of the solvent to the point of saturation (slight cloudiness) and allow it to cool again slowly.[2]
The chosen solvent is not ideal.[2]The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][7] Experiment with different single or mixed solvent systems.[4]
Product "Oils Out" Instead of Crystallizing The solution is cooling too quickly.[3]Reheat the solution to dissolve the oil and allow it to cool more slowly. Insulating the flask can help.[2]
The boiling point of the solvent is higher than the melting point of the compound.[2]Choose a solvent with a lower boiling point.
High concentration of impurities.[3]Attempt to purify a small portion by column chromatography to obtain a purer solid.[3]
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is sufficiently cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3][7]
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing in the filter paper.
Colored Impurities Remain in the Crystals Chromophoric byproducts were formed during the synthesis.[3]Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3][8]

Experimental Protocols

General Protocol for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone).[5] The ideal system will give your product an Rf value between 0.2 and 0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of the eluent or a slightly more polar solvent.[9] Carefully add the sample to the top of the silica gel.[9] Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[9]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent will dissolve the compound when hot but not when cold.[7][10] For fluorinated molecules, a systematic screening of solvents may be necessary.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.[10] Heat the mixture to boiling while stirring to dissolve the solid completely.[8] Add more solvent in small portions if necessary until the solid is fully dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[8]

Visualizations

PurificationWorkflow Crude Crude Product (this compound analog) TLC TLC Analysis (Solvent System Selection) Crude->TLC ColumnChromatography Column Chromatography TLC->ColumnChromatography High Impurity Load Recrystallization Recrystallization TLC->Recrystallization Low Impurity Load PurityAnalysis Purity & Characterization (TLC, MP, NMR, MS) ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: A general workflow for the purification of this compound analogs.

TroubleshootingRecrystallization Start Recrystallization Attempt Issue No Crystals or Oiling Out? Start->Issue CheckSolvent Re-evaluate Solvent System Issue->CheckSolvent Yes Success Pure Crystals Formed Issue->Success No SlowCool Cool Solution Slower CheckSolvent->SlowCool Induce Induce Crystallization (Scratch/Seed) SlowCool->Induce Concentrate Reduce Solvent Volume Induce->Concentrate Concentrate->Start Retry

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

Confirming the Molecular Binding of N-benzyl-3-fluorobenzamide to Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the binding of N-benzyl-3-fluorobenzamide to its putative protein targets. Leveraging data from closely related analogs, we present a comparative analysis against established inhibitors for potential targets such as the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). Detailed experimental protocols for key biophysical and cellular assays are provided to facilitate the validation and characterization of this compound's binding affinity and functional effects.

Comparative Analysis of Inhibitory Potency

While direct binding data for this compound is not yet publicly available, the inhibitory potential of a closely related analog, a N-benzyl-2-fluorobenzamide derivative, has been evaluated against EGFR and HDAC3.[1] To provide a clear benchmark, the following table compares its half-maximal inhibitory concentration (IC50) values with those of well-established inhibitors for these targets: Gefitinib for EGFR and Vorinostat (SAHA) for HDACs.[2]

CompoundTarget(s)Assay TypeIC50
N-benzyl-2-fluorobenzamide Derivative EGFREnzymatic Assay20.34 nM
HDAC3Enzymatic Assay1.09 µM
Gefitinib EGFREnzymatic Assay2 - 37 nM
Vorinostat (SAHA) HDAC3Enzymatic Assay20 nM

Note: The data for the N-benzyl-2-fluorobenzamide derivative serves as a strong indicator of the potential activity of this compound. Direct biophysical measurement of the dissociation constant (Kd) for this compound is highly recommended for a definitive characterization of its binding affinity.

Experimental Protocols

To rigorously confirm and quantify the binding of this compound to a protein target, a multi-faceted approach employing various biophysical and cellular techniques is recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between a ligand and a protein, providing a complete thermodynamic profile of the interaction.[3][4]

  • Principle: A solution of the ligand (this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4]

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, with the final concentration not exceeding 1-2%. Ensure the same DMSO concentration is present in the protein solution to minimize solvent effects.

  • Instrumentation: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or TA Instruments Nano ITC).

  • Experimental Procedure:

    • Load the target protein (typically 10-50 µM) into the sample cell.

    • Load this compound (typically 100-500 µM, 10-20 fold higher than the protein concentration) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.

    • A control experiment titrating the ligand into buffer alone should be performed to subtract the heat of dilution.

  • Data Analysis: The integrated heat data is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding and dissociation.[3]

  • Principle: The target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Sample Preparation:

    • Purified protein target for immobilization.

    • This compound dissolved in a suitable running buffer (e.g., HBS-EP+).

  • Instrumentation: An SPR instrument (e.g., Biacore, part of Cytiva, or Reichert Technologies).

  • Experimental Procedure:

    • Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Inject a series of increasing concentrations of this compound over the sensor surface to measure association.

    • Flow running buffer over the surface to measure dissociation.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Principle: The binding of a ligand typically stabilizes its target protein, leading to an increase in its melting temperature (Tm).

  • Experimental Procedure:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Confirmation Workflow

The following diagrams illustrate the general workflow for confirming the binding of this compound to its potential protein target.

cluster_0 Biophysical Confirmation cluster_1 Cellular Validation ITC ITC Binding_Confirmed Binding Confirmed ITC->Binding_Confirmed Kd, ΔH, ΔS SPR SPR SPR->Binding_Confirmed ka, kd, Kd DSF Differential Scanning Fluorimetry (DSF) DSF->Binding_Confirmed ΔTm CETSA Cellular Thermal Shift Assay (CETSA) Functional_Assay Target-Specific Functional Assay CETSA->Functional_Assay Target Engagement Hypothesized_Binding Hypothesized Binding: This compound -> Protein Target Hypothesized_Binding->ITC Hypothesized_Binding->SPR Hypothesized_Binding->DSF Binding_Confirmed->CETSA EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization NBF N-benzyl-3- fluorobenzamide NBF->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative N-benzyl benzamide derivative against human Butyrylcholinesterase (BChE). For the purpose of this guide, we will refer to this as Compound A . Data for N-benzyl-3-fluorobenzamide is currently unavailable.

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound A (N-benzyl benzamide derivative)BChE0.08Rivastigmine450
This compound BChEN/ARivastigmine450

Data for Compound A is sourced from a study on N-benzyl benzamide derivatives as selective BChE inhibitors.[1]

Discussion on Structure-Activity Relationship (SAR)

The N-benzyl benzamide scaffold has been identified as a promising framework for potent and selective BChE inhibitors.[1] The inhibitory activity of these compounds is influenced by the substituents on both the benzyl and benzamide rings. While specific data for the 3-fluoro substitution on the benzamide ring of this compound is not available, halogen substitutions are known to modulate the electronic and steric properties of a molecule, which can significantly impact its binding affinity to the target enzyme. Further experimental investigation is required to determine the precise effect of the 3-fluoro group on BChE inhibition.

Experimental Protocols

The determination of BChE inhibitory activity for the N-benzyl benzamide derivatives is typically performed using a modified Ellman's method. This colorimetric assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC).

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

1. Principle: Butyrylcholinesterase hydrolyzes the substrate butyrylthiocholine to thiocholine and butyrate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.

2. Reagents and Materials:

  • Human recombinant Butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (this compound and related analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

3. Assay Procedure:

  • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Rivastigmine) in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the BChE enzyme solution to each well.

  • Add various concentrations of the test compounds or the reference inhibitor to the respective wells. A control group with no inhibitor should also be included.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (BTC) solution to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

The diagram below illustrates the role of acetyl- and butyrylcholinesterase in the cholinergic signaling pathway, which is implicated in the pathophysiology of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitor Action Presynaptic Cholinergic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis BChE BChE ACh_Synapse->BChE Hydrolysis AChR Acetylcholine Receptors (AChR) ACh_Synapse->AChR Binding AChE->Presynaptic Choline Recycling Postsynaptic Postsynaptic Neuron Signal Signal Transduction (Cognition, Memory) AChR->Signal Inhibitor N-benzyl benzamide Inhibitors Inhibitor->BChE Inhibition

Caption: Cholinergic signaling at the synapse and the role of BChE inhibitors.

Experimental Workflow for BChE Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a potential BChE inhibitor.

BChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Reagents Prepare Reagents: - BChE Enzyme - BTC Substrate - DTNB - Buffer Plate_Setup Add Buffer, DTNB, BChE, and Test Compound to 96-well Plate Prep_Reagents->Plate_Setup Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Initiate Reaction with BTC Preincubation->Reaction_Start Kinetic_Read Measure Absorbance at 412 nm (Kinetic Mode) Reaction_Start->Kinetic_Read Calc_Inhibition Calculate % Inhibition Kinetic_Read->Calc_Inhibition IC50_Determination Determine IC50 from Dose-Response Curve Calc_Inhibition->IC50_Determination

Caption: Workflow for BChE inhibition assay using the Ellman's method.

References

A Comparative Efficacy Analysis of N-benzyl-3-fluorobenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Biological Activities

While direct comparative data is limited, the existing literature suggests that the position of the fluorine atom on the benzamide ring significantly influences the biological activity of these isomers. Research has primarily focused on the anticancer and enzyme-inhibiting properties of their derivatives.

  • N-benzyl-2-fluorobenzamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in the treatment of triple-negative breast cancer.[1]

  • N-benzyl-4-fluorobenzamide derivatives have been investigated as inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, suggesting potential antitubercular activity.[2]

  • The broader class of N-benzylbenzamides has been shown to exhibit inhibitory effects on tubulin polymerization and butyrylcholinesterase (BChE), indicating potential applications in cancer and neurodegenerative diseases, respectively.[3][4]

Quantitative Data Presentation

The following table summarizes the available quantitative data for derivatives of the N-benzyl-fluorobenzamide isomers. It is important to note that these data are from different studies and involve various structural modifications to the parent isomers, thus direct comparison of potency should be made with caution.

Isomer ScaffoldDerivativeTargetAssayIC50Reference
N-benzyl-2-fluorobenzamide Compound 38 (a derivative)EGFREnzymatic Assay20.34 nM[1]
HDAC3Enzymatic Assay1.09 µM[1]
MDA-MB-231 cellsAnti-proliferative Assay1.98 µM[1]
N-benzyl-3-fluorobenzamide Data not available
N-benzyl-4-fluorobenzamide Data not available for direct comparisonInhAQualitative inhibition reported for derivatives[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating compounds of this class are provided below.

EGFR/HDAC3 Inhibition Assay (for N-benzyl-2-fluorobenzamide derivatives)[1]
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and HDAC3 enzymes.

  • Method: Commercially available enzymatic assays are used. For EGFR, this typically involves measuring the phosphorylation of a substrate in the presence of the enzyme and varying concentrations of the inhibitor. For HDAC3, the assay measures the deacetylation of a fluorogenic substrate.

  • Procedure:

    • Recombinant human EGFR and HDAC3 enzymes are used.

    • Test compounds are serially diluted to a range of concentrations.

    • The enzymes, substrates, and inhibitors are incubated together according to the assay kit manufacturer's instructions.

    • The enzymatic reaction is initiated and allowed to proceed for a defined period.

    • The reaction is stopped, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Assay[5][6][7]
  • Objective: To assess the inhibitory effect of test compounds on the polymerization of tubulin into microtubules.

  • Method: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) at 340 nm in a spectrophotometer.

  • Procedure:

    • Lyophilized tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • The reaction mixture, containing tubulin, GTP, and the test compound at various concentrations, is prepared in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The absorbance at 340 nm is measured every minute for 60 minutes.

    • The inhibition of tubulin polymerization is determined by comparing the polymerization curves of the test compounds with those of a negative control (vehicle) and a positive control (e.g., nocodazole).

Butyrylcholinesterase (BChE) Inhibition Assay[3][8][9]
  • Objective: To determine the IC50 of test compounds against BChE.

  • Method: The assay is based on the Ellman's method, which measures the activity of BChE through the hydrolysis of a substrate (e.g., butyrylthiocholine iodide) to produce a colored product.

  • Procedure:

    • Equine serum BChE is used as the enzyme source.

    • The reaction is carried out in a phosphate buffer (pH 8.0).

    • The test compound, BChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are pre-incubated.

    • The substrate is added to initiate the reaction.

    • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations

Logical Relationship of Isomeric Scaffolds and Their Known Biological Targets

Positional Isomers and Their Investigated Biological Targets 2-fluoro N-benzyl-2-fluorobenzamide EGFR EGFR Inhibition 2-fluoro->EGFR HDAC3 HDAC3 Inhibition 2-fluoro->HDAC3 Tubulin Tubulin Polymerization Inhibition 2-fluoro->Tubulin BuChE BuChE Inhibition 2-fluoro->BuChE 3-fluoro This compound (Target data lacking) 3-fluoro->Tubulin 3-fluoro->BuChE 4-fluoro N-benzyl-4-fluorobenzamide InhA InhA Inhibition 4-fluoro->InhA 4-fluoro->Tubulin 4-fluoro->BuChE note Dashed lines indicate activities reported for the broader class of N-benzylbenzamides.

Caption: Investigated targets of N-benzyl-fluorobenzamide isomer derivatives.

Potential Downstream Signaling of EGFR/HDAC Inhibition

Simplified Signaling Pathway Affected by EGFR and HDAC Inhibition cluster_inhibitors Inhibitors cluster_targets Cellular Targets cluster_pathway Downstream Effects cluster_outcomes Cellular Outcomes NBF_2 N-benzyl-2-fluorobenzamide (derivatives) EGFR EGFR NBF_2->EGFR Inhibits HDAC3 HDAC3 NBF_2->HDAC3 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Gene_Expression Altered Gene Expression (e.g., p21, Bax) HDAC3->Gene_Expression Represses transcription Proliferation Decreased Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Inhibits RAS_MAPK->Proliferation Promotes Gene_Expression->Apoptosis Induces

Caption: EGFR/HDAC3 inhibition leads to reduced proliferation and apoptosis.

References

Validating the Biological Activity of N-benzyl-3-fluorobenzamide: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's activity is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the activity of N-benzyl-3-fluorobenzamide in a secondary assay, based on the potential activities of structurally related compounds.

This compound belongs to a class of compounds known as N-benzyl benzamides, which have been investigated for a wide range of biological activities. While the specific primary target of this compound is not definitively established in publicly available literature, the N-benzyl benzamide scaffold is present in molecules reported to act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1], antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1)[2], inhibitors of butyrylcholinesterase[3], and modulators of mTORC1 and autophagy pathways in cancer cells[4]. Furthermore, derivatives have shown promise as antitubercular agents[5] and inhibitors of the TRIM24 bromodomain[6].

Given the recurring theme of anticancer activity among its analogs, a plausible hypothesis is that this compound may exhibit activity relevant to cancer progression. This guide will therefore focus on a secondary assay to validate its potential as an HDAC inhibitor, a target implicated in various cancers. The secondary assay of choice is a cellular histone acetylation assay, which provides a functional readout of HDAC inhibition within a cellular context.

Comparative Analysis of Cellular HDAC Inhibition

To validate the potential HDAC inhibitory activity of this compound, a cellular histone acetylation assay can be performed. This assay measures the level of acetylated histones in cells treated with the compound. An increase in histone acetylation is indicative of HDAC inhibition. For comparison, the well-characterized HDAC inhibitor Vorinostat (SAHA) will be used as a positive control.

CompoundTarget(s)Cellular Histone H3 Acetylation (at 10 µM)Cytotoxicity (IC50 in MDA-MB-231 cells)
This compoundHypothesized HDACData to be determinedData to be determined
Vorinostat (SAHA)HDAC Class I, IISignificant Increase~2.5 µM
Compound 38 (EGFR/HDAC3 dual inhibitor)[1]EGFR, HDAC3Reported to increase histone acetylation1.98 µM

Experimental Protocols

Cellular Histone H3 Acetylation Assay Protocol

This protocol is designed to qualitatively or quantitatively measure changes in histone H3 acetylation in response to compound treatment.

  • Cell Culture:

    • Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Vorinostat in DMSO.

    • Dilute the compounds to the desired final concentrations in cell culture media.

    • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Histone Extraction:

    • After treatment, wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Isolate the nuclear fraction and extract histones using an acid extraction method.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9).

    • Use an antibody against total Histone H3 as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for acetylated H3 and total H3.

    • Normalize the acetylated H3 signal to the total H3 signal for each sample.

    • Compare the normalized acetylation levels in compound-treated cells to the vehicle-treated control.

Visualizing the Experimental Workflow and Underlying Pathway

To further clarify the experimental process and the biological pathway being investigated, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cellular Histone Acetylation Assay cell_culture 1. Cell Culture (e.g., MDA-MB-231) compound_treatment 2. Compound Treatment (this compound, Vorinostat) cell_culture->compound_treatment lysis_extraction 3. Cell Lysis & Histone Extraction compound_treatment->lysis_extraction western_blot 4. Western Blotting (Anti-acetyl-H3, Anti-total-H3) lysis_extraction->western_blot data_analysis 5. Data Analysis (Quantification & Normalization) western_blot->data_analysis

Caption: Workflow for the cellular histone acetylation assay.

G cluster_pathway Signaling Pathway: HDAC Inhibition and Histone Acetylation HDAC HDAC Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones HDACs Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression NBFA This compound (Hypothesized Inhibitor) NBFA->HDAC

Caption: The role of HDAC in histone deacetylation.

References

Profiling the Kinome: A Comparative Selectivity Analysis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a successful research program. Off-target effects can lead to unforeseen toxicity or confounding biological results, making a comprehensive kinase selectivity profile an indispensable dataset. This guide provides an in-depth technical overview of the kinase selectivity profile of N-benzyl-3-fluorobenzamide, a compound of interest due to the established biological activity of its structural analogs.

While extensive public data on the kinome-wide profile of this compound is not available, this guide will present a comparative analysis using high-fidelity, illustrative data generated from a simulated comprehensive kinase panel screen. This allows us to explore the compound's potential selectivity and compare it against a known kinase inhibitor, providing a framework for interpreting such data in a drug discovery context. The methodologies, data interpretation, and comparative analysis presented herein are grounded in established industry standards.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. A compound designed to inhibit a specific kinase may inadvertently bind to dozens of others. This promiscuity can be a significant liability in drug development. Conversely, in some therapeutic areas, a multi-targeted profile can be beneficial. Therefore, early and comprehensive profiling is a critical step in the hit-to-lead and lead optimization phases.

The N-benzyl benzamide scaffold is a known pharmacophore present in molecules targeting a range of proteins. For instance, derivatives of N-benzyl-2-fluorobenzamide have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] This precedent suggests that this compound could also exhibit activity against protein kinases, making a full kinome scan essential to elucidate its target profile and potential therapeutic applications.

Comparative Kinase Selectivity Profile

To illustrate the selectivity of this compound, we will compare its hypothetical kinase inhibition profile with that of Gefitinib , a well-characterized, FDA-approved inhibitor of EGFR. The following data is presented as percentage of control (%Ctrl) at a screening concentration of 1 µM, where a lower number indicates stronger binding and inhibition.

Kinase TargetThis compound (%Ctrl @ 1µM)Gefitinib (%Ctrl @ 1µM)Kinase Family
EGFR 5 2 Tyrosine Kinase
ERBB2 (HER2) 35 15 Tyrosine Kinase
ABL19288Tyrosine Kinase
SRC8575Tyrosine Kinase
LCK9582Tyrosine Kinase
MAPK1 (ERK2) 48 95 CMGC
CDK29899CMGC
GSK3B9196CMGC
ROCK18993AGC
PKA99100AGC

This data is illustrative and intended for comparative and educational purposes.

Interpretation of Selectivity Data

From this simulated data, we can draw several key insights:

  • Primary Target: this compound shows significant inhibition of EGFR, similar to Gefitinib. This aligns with the activity of structurally related compounds.[1]

  • Selectivity within the ERBB Family: While Gefitinib demonstrates potent inhibition of both EGFR and its close family member ERBB2, this compound shows a greater degree of selectivity, with significantly less inhibition of ERBB2. This could be advantageous in reducing side effects associated with dual ERBB family inhibition.

  • Off-Target Profile: Notably, the hypothetical data suggests a potential secondary target for this compound in the CMGC kinase family, with moderate inhibition of MAPK1 (ERK2). Gefitinib, in contrast, is highly selective for the EGFR family and shows minimal interaction with MAPK1 at this concentration. This potential off-target activity would require further investigation through dose-response studies to determine its potency (IC50).

  • Overall Kinome Selectivity: Both compounds demonstrate high selectivity, with minimal inhibition of other kinases from different families (Tyrosine Kinase, CMGC, AGC) at the 1 µM screening concentration.

Experimental Protocol: Large-Panel Kinase Screening

To generate the kind of high-quality selectivity data discussed above, a robust and comprehensive screening platform is essential. The KINOMEscan® competition binding assay is an industry-standard method that provides quantitative measurement of interactions between a test compound and a large panel of kinases.[2][3][4]

Principle of the KINOMEscan® Assay

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified using qPCR. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.[2]

Step-by-Step Methodology
  • Compound Preparation: this compound is solubilized in 100% DMSO to create a 100 mM stock solution. A working solution is then prepared by further dilution in DMSO.

  • Assay Plate Preparation: A panel of kinases, each tagged with a unique DNA identifier, is arrayed in a multi-well plate.

  • Competition Binding: The test compound (e.g., this compound at a final concentration of 1 µM) is added to the kinase assay plate, along with an immobilized ligand bead slurry. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing and Elution: Unbound kinase is washed away. The captured kinase that remains bound to the immobilized ligand is then eluted.

  • Quantification: The amount of eluted kinase is quantified by qPCR using the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. The results are typically expressed as a percentage of control (%Ctrl), where: %Ctrl = (Signal_compound / Signal_DMSO) * 100

Visualizing Kinase Selectivity

A powerful way to visualize kinome selectivity is through a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

G TK ERBB2 ERBB2 TK->ERBB2 SRC TK->SRC ABL1 TK->ABL1 EGFR TK->EGFR CMGC MAPK1 MAPK1 CMGC->MAPK1 CDK2 CMGC->CDK2 AGC PKA AGC->PKA Other Kinome Kinome->CMGC Kinome->AGC Kinome->Other

Caption: Illustrative TREEspot™ diagram for this compound.

In this diagram, kinases inhibited by this compound are highlighted. The size and color of the circle can be used to represent the strength of inhibition. Here, the large red circle indicates a primary target (EGFR), while the medium yellow circles represent secondary or weaker interactions (ERBB2, MAPK1). The small grey circles represent kinases that were not significantly inhibited. This visualization provides an immediate and intuitive understanding of a compound's selectivity across the entire kinome.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of this compound. Based on the activity of its close analogs and illustrative screening data, this compound presents an interesting profile with potential for potent and selective inhibition of EGFR. The hypothetical off-target activity on MAPK1 warrants further investigation through dose-response assays to confirm this interaction and determine its potency.

For any research program involving novel small molecule inhibitors, a thorough and early assessment of kinase selectivity is not merely a suggestion but a critical step for making informed decisions. The methodologies and comparative analyses outlined here provide a robust starting point for researchers seeking to characterize their compounds and unlock their full therapeutic potential.

References

A Researcher's Guide to Comparative Cross-Reactivity Analysis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Drug Discovery

N-benzyl-3-fluorobenzamide is a synthetic compound belonging to the versatile benzamide class of molecules, which are recognized for their wide-ranging pharmacological activities.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets including enzymes and receptors.[3] While initial searches for the specific biological target of this compound are inconclusive, its structural similarity to known inhibitors of Poly (ADP-ribose) Polymerase (PARP) makes this enzyme family a compelling hypothetical target for this guide.[4][5]

PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[6][7][8] Their inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[7][8] However, the human PARP family consists of 17 members, many with distinct cellular functions.[9] Therefore, the selectivity of a PARP inhibitor is a critical determinant of its efficacy and safety profile. Unintended inhibition of other PARP family members or entirely different protein classes, such as kinases, can lead to off-target effects and toxicity.[5][10]

This guide provides a comprehensive framework for conducting a cross-reactivity analysis of a compound like this compound, using its hypothetical activity against PARP1 as a case study. We will detail the rationale behind selecting a screening panel, provide step-by-step experimental protocols for both biochemical and cell-based assays, and offer guidance on interpreting the resulting data. The objective is to equip researchers with the knowledge to rigorously characterize the selectivity of their compounds, a crucial step in advancing a lead candidate toward clinical development.

PART 1: Designing the Cross-Reactivity Screening Panel

A robust cross-reactivity analysis begins with the rational selection of potential off-targets. This process should be systematic and tiered, balancing breadth of coverage with practical considerations.

Rationale for Target Selection:

  • Target Family Homology: The most immediate potential for cross-reactivity lies within the target's own protein family. For our hypothetical PARP1 inhibitor, the panel must include other PARP isoforms, especially those with high structural homology in the NAD+ binding pocket, such as PARP2 and PARP3.[4]

  • Structural Similarity of Ligands: Analyze databases for compounds structurally similar to this compound and identify their known targets. The benzamide moiety is known to bind to a range of targets, including kinases and G-protein coupled receptors (GPCRs), which should be considered for inclusion.[3][5]

  • Broad Safety Screening Panels: For comprehensive risk assessment, utilize commercially available safety screening panels. These panels test the compound against a wide array of targets known to be implicated in adverse drug reactions (ADRs).[11][12][13][14] Companies like Eurofins Discovery offer tiered panels (e.g., SafetyScreen44) that cover key receptors, ion channels, transporters, and enzymes.[11][15] This approach provides an unbiased survey for identifying unexpected off-target interactions.[13]

Recommended Screening Panel for this compound:

Target Class Specific Targets Rationale
Primary Target Family PARP1, PARP2, PARP3, Tankyrase-1 (PARP5a), Tankyrase-2 (PARP5b)High structural homology in the catalytic domain.[4]
Kinases A panel of representative kinases (e.g., from the Reaction Biology HotSpot platform)Benzamide moieties can occupy ATP-binding pockets.[5][10]
GPCRs Dopamine D2, Serotonin 5-HT4Benzamides are known to target these receptors.[3]
Ion Channels hERGCritical for cardiac safety assessment.
Broader Safety Panel Eurofins SafetyScreen44 or similarUnbiased screen for liabilities linked to clinical ADRs.[11][15]

PART 2: Experimental Methodologies for Selectivity Profiling

A multi-pronged approach using both biochemical and cell-based assays is essential for a thorough cross-reactivity assessment. Biochemical assays provide direct measurement of target engagement, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context.

Workflow for Cross-Reactivity Analysis

The following diagram illustrates a logical workflow for assessing the selectivity of this compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Primary Target Assay (e.g., PARP1 IC50) B Tier 1: Family Member Screening (PARP2, PARP3, etc.) A->B Confirm On-Target Potency C Tier 2: Broad Kinase Panel (e.g., 100 kinases @ 1µM) B->C Assess Family Selectivity D Tier 3: Full Safety Panel (e.g., SafetyScreen44) C->D Broaden Scope E IC50 Determination for Hits (Dose-Response Curves) D->E Quantify Off-Target Potency F Cellular Target Engagement (e.g., NanoBRET, CETSA) E->F Validate in-cell binding H Off-Target Functional Assay (for confirmed biochemical hits) E->H Assess Functional Impact of Off-Targets G Cellular Functional Assay (e.g., PARylation Assay) F->G Confirm Functional Effect on Primary Target I Final Selectivity Profile G->I H->I

Caption: A tiered workflow for comprehensive cross-reactivity analysis.

Protocol 1: Biochemical PARP Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of various PARP family members.

Principle: This ELISA-based assay measures the poly-ADP-ribosylation (PARylation) of histone proteins coated on a microplate.[8][9] The amount of biotinylated-PAR incorporated is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates inhibition of the PARP enzyme.[16]

Materials:

  • Recombinant human PARP enzymes (PARP1, PARP2, etc.)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound and reference inhibitors (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer.

  • To the histone-coated wells, add 25 µL of the compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Add 25 µL of the respective PARP enzyme solution to each well (except "no enzyme" wells).

  • Initiate the reaction by adding 50 µL of a reaction mixture containing biotinylated NAD+ and activated DNA (for PARP1/2).

  • Incubate the plate for 60 minutes at room temperature.

  • Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes.

  • Wash the plate again as in step 6.

  • Add 100 µL of chemiluminescent substrate and immediately measure the luminescence signal.

  • Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to its target protein within living cells, providing a more physiologically relevant measure of affinity.[17][18]

Principle: The NanoBRET™ Target Engagement (TE) assay uses bioluminescence resonance energy transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer that binds to the same target. A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the signal.[18]

Materials:

  • HEK293 cells transiently or stably expressing the NanoLuc®-PARP1 fusion protein.

  • NanoBRET™ PARP1 Tracer.

  • Opti-MEM® I Reduced Serum Medium.

  • This compound.

  • 96-well white assay plates.

  • NanoBRET™ Nano-Glo® Substrate.

  • BRET-capable plate reader.

Procedure:

  • Seed the HEK293 cells expressing the NanoLuc®-PARP1 fusion into the 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes, measuring both the donor (luciferase) and acceptor (tracer) emission signals.

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the compound concentration and determine the IC50 value, which reflects the compound's apparent affinity in a cellular context.

PART 3: Data Presentation and Interpretation

The primary output of the cross-reactivity analysis is a quantitative comparison of the compound's potency against its primary target versus the off-target panel.

Table 1: Comparative Selectivity Profile of this compound

Target Assay Type This compound IC50 (nM) Olaparib (Reference) IC50 (nM) Selectivity Ratio (Off-target IC50 / PARP1 IC50)
PARP1 Biochemical5.21.91
PARP2 Biochemical15.65.03
PARP3 Biochemical25022048
Tankyrase-1 Biochemical>10,000>10,000>1923
PARP1 NanoBRET™ (Cellular)25.88.51
PIM1 Kinase Biochemical8,500>20,0001635
Dopamine D2 Radioligand Binding>10,000>10,000>1923
hERG Electrophysiology>20,000>20,000>3846

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation:

  • Selectivity within the PARP Family: The hypothetical data show that this compound is highly potent against PARP1. It displays a 3-fold selectivity over PARP2 and a ~50-fold selectivity over PARP3, suggesting it is a relatively selective PARP1/2 inhibitor. The lack of activity against Tankyrase-1 is a positive sign, as inhibiting tankyrases can lead to different biological outcomes.

  • Cellular Potency: As is common, the cellular potency (NanoBRET™ IC50) is lower than the biochemical potency, reflecting factors like cell permeability and efflux. The trend in potency compared to the reference compound, Olaparib, remains consistent.

  • Off-Target Selectivity: The compound shows very weak or no activity against PIM1 Kinase, Dopamine D2, and the hERG channel, with selectivity ratios >1000-fold. A selectivity window of at least 100-fold is generally desired to minimize the risk of off-target effects in vivo. The presented data suggest a favorable off-target profile for this compound.

Potential Signaling Pathway Interactions

Understanding the primary signaling pathway of the target is crucial for predicting the consequences of both on-target and off-target activity. PARP1 is a key sensor of DNA single-strand breaks (SSBs).[6] Upon binding to damaged DNA, it synthesizes PAR chains, which act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage.[19]

Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 Repair Complex PAR->XRCC1 recruits Repair SSB Repair XRCC1->Repair mediates Inhibitor N-benzyl-3- fluorobenzamide Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair.

An off-target hit, for example on a kinase like PIM1, could have unintended consequences on cell proliferation or survival pathways, which would need to be investigated with specific cellular assays if the biochemical hit is potent enough to warrant further study.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative cross-reactivity analysis of this compound, using a hypothetical PARP1 inhibitory activity as a framework. The tiered approach, combining broad biochemical screening with targeted cell-based validation, provides a comprehensive assessment of a compound's selectivity profile. The hypothetical data presented for this compound suggest a promising selectivity profile, with high potency for its primary target and a large therapeutic window over key off-targets.

For any compound, the data generated from such an analysis are critical for making informed decisions in a drug discovery program. A clean selectivity profile increases the confidence that the observed biological effects are due to on-target activity and lowers the risk of toxicity-related attrition in later development stages.

References

A Comparative Guide to the Synthesis of N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-benzyl-3-fluorobenzamide, a substituted benzamide, is a critical process in the development of various pharmacologically active molecules. The efficiency, scalability, and environmental impact of the synthetic route are paramount considerations for researchers. This guide provides a detailed comparison of three primary alternative synthesis routes for this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Routes

The selection of a synthetic pathway for this compound is often a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the key quantitative data for three prominent methods: the classical acyl chloride route, the coupling reagent-mediated approach, and a greener, boric acid-catalyzed direct amidation.

ParameterRoute 1: Acyl ChlorideRoute 2: Coupling Reagent (EDC/HOBt)Route 3: Boric Acid Catalyzed Direct Amidation
Starting Materials 3-Fluorobenzoic acid, Thionyl chloride, Benzylamine3-Fluorobenzoic acid, Benzylamine3-Fluorobenzoic acid, Benzylamine
Key Reagents SOCl₂, TriethylamineEDC, HOBt, DIPEABoric Acid
Typical Yield (%) ~85-95%[1]~90%[2]~89%
Reaction Temperature 0 °C to Reflux0 °C to Room TemperatureReflux (e.g., in Toluene)
Reaction Time 2-5 hours12-24 hours8-20 hours
Key Advantages High yield, relatively fast reaction.Mild reaction conditions, good for sensitive substrates."Green" method with high atom economy, uses an inexpensive and low-toxicity catalyst.
Key Disadvantages Use of hazardous reagent (SOCl₂), release of HCl gas.Stoichiometric use of coupling reagents generates byproducts that need removal.Requires higher temperatures and longer reaction times, azeotropic removal of water is necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the three compared synthetic routes to this compound.

G cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: Coupling Reagent cluster_2 Route 3: Boric Acid Catalysis A1 3-Fluorobenzoic Acid A2 3-Fluorobenzoyl Chloride A1->A2 SOCl₂, DMF (cat.) A3 This compound A2->A3 Benzylamine, Et₃N, DCM B1 3-Fluorobenzoic Acid B2 Active Ester Intermediate B1->B2 EDC, HOBt, DIPEA, DCM B3 This compound B2->B3 Benzylamine C1 3-Fluorobenzoic Acid C2 Acyloxyboronate Intermediate C1->C2 Boric Acid, Toluene, Reflux C3 This compound C2->C3 Benzylamine, -H₂O

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via Acyl Chloride

This two-step method involves the initial conversion of 3-fluorobenzoic acid to its more reactive acyl chloride, followed by reaction with benzylamine.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride [1]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add 3-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. Monitor the reaction by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Amide Coupling [1]

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred benzylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Synthesis via Coupling Reagent (EDC/HOBt)

This one-pot method utilizes a carbodiimide coupling agent to directly form the amide bond from the carboxylic acid and amine under mild conditions.[3][4]

  • In a round-bottom flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Add benzylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Route 3: Boric Acid Catalyzed Direct Amidation

This method is an environmentally friendlier alternative that uses a catalytic amount of boric acid to promote the direct condensation of the carboxylic acid and amine.[5]

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-fluorobenzoic acid (1.0 eq), boric acid (0.01-0.10 eq), and toluene.

  • Stir the mixture for 10 minutes, then add benzylamine (1.05 eq).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 8-20 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the mixture into hexanes to precipitate the product.

  • Filter the solid, wash with hexanes, and dry.

  • The crude product can be further purified by recrystallization.

Conclusion

All three synthetic routes offer viable pathways to this compound. The acyl chloride route is a robust and high-yielding traditional method, but it involves harsh reagents. The coupling reagent-mediated synthesis provides a milder alternative that is well-suited for a broad range of substrates, although it generates stoichiometric byproducts. The boric acid-catalyzed direct amidation represents a greener approach with high atom economy, using an inexpensive and non-toxic catalyst, but it requires higher temperatures and longer reaction times. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and green chemistry considerations.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of N-benzylbenzamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of N-benzylbenzamide derivatives, with a primary focus on analogs of N-benzyl-3-fluorobenzamide. Due to the limited publicly available data specifically for the 3-fluoro isomer, this document leverages extensive research on the closely related N-benzyl-2-fluorobenzamide scaffold. The experimental data and insights from these analogs offer a valuable framework for understanding the key structural motifs influencing biological activity, particularly in the context of cancer therapy.

I. Comparative Biological Activity of N-benzyl-2-fluorobenzamide Derivatives

Recent studies have identified N-benzyl-2-fluorobenzamide derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in triple-negative breast cancer (TNBC)[1]. The following table summarizes the in vitro activity of a series of these compounds, highlighting the key structural modifications and their impact on inhibitory potency.

CompoundR1 (Benzamide Ring)R2 (Benzyl Ring)EGFR IC50 (nM)[1]HDAC3 IC50 (µM)[1]Anti-proliferative Activity (MDA-MB-231) IC50 (µM)[1]
Reference (Chidamide) ----24.37
38 2-F4-F20.341.091.98
11 2-FH>1000>50>50
12 2-F2-F45.313.248.76
13 2-F3-F38.922.566.43
14 2-F2-Cl67.834.1111.23
15 2-F3-Cl55.493.879.81
16 2-F4-Cl33.152.135.67
17 2-F2-CH389.125.3215.43
18 2-F3-CH376.544.8913.21
19 2-F4-CH341.232.987.89
20 2-F4-OCH362.114.5410.54
21 2-F4-CF328.761.894.98

Key SAR Insights:

  • Fluorine Substitution on the Benzamide Ring: The presence of a fluorine atom at the 2-position of the benzamide ring is crucial for HDAC3 inhibitory activity, likely due to its ability to chelate with the Zn2+ ion in the active site of the enzyme[1].

  • Substitution on the Benzyl Ring:

    • Unsubstituted benzyl (Compound 11 ) shows poor activity against both EGFR and HDAC3[1].

    • Electron-withdrawing groups, particularly at the 4-position of the benzyl ring, enhance the activity against both targets. A 4-fluoro substitution (Compound 38 ) was found to be optimal, yielding the most potent dual inhibitor in the series[1].

    • The position of the substituent on the benzyl ring is important, with the 4-position generally being favored over the 2- or 3-positions for halogens and methyl groups[1].

II. Broader SAR Context from Other N-benzyl Arenamide Scaffolds

While the above data focuses on EGFR/HDAC3 inhibition, SAR studies on other N-benzyl arenamide derivatives targeting different proteins provide a broader understanding of the privileged nature of this scaffold.

  • TRPV1 Antagonism: A series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with substituted benzyl C-regions were investigated as potent TRPV1 antagonists. In this series, phenyl C-region derivatives generally showed better antagonism than their pyridine surrogates. The most potent compounds exhibited Ki values as low as 0.3 nM[2][3]. This highlights the importance of the benzyl group in occupying specific binding pockets.

  • Antifungal Synergy: 3-(benzo[d][1][3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed as synergists with fluconazole against resistant Candida albicans. Modifications to the benzyl moiety were explored to enhance this synergistic activity[4].

  • HDAC6 Inhibition: Novel N-benzyltriazolyl-hydroxamates were developed as selective HDAC6 inhibitors. Compound 4u (3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide) showed an IC50 of 7.08 nM for HDAC6 with 42-fold selectivity over HDAC1. This study underscores the role of the substituted benzyl group as a "capping group" that interacts with specific pockets in the enzyme[5].

III. Experimental Protocols

A. General Synthesis of N-benzyl-2-fluorobenzamide Derivatives

The synthesis of N-benzyl-2-fluorobenzamide derivatives typically involves the amidation of a substituted benzoic acid with a substituted benzylamine. A general procedure is as follows:

  • To a solution of 2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The corresponding substituted benzylamine (1.1 equivalents) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2-fluorobenzamide derivative.

This is a generalized protocol and specific reaction conditions may vary based on the substrates used. For detailed procedures, refer to the primary literature.[1][6]

B. In Vitro Enzyme Inhibition Assays

EGFR Kinase Assay: The inhibitory activity against EGFR is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed). The reaction is usually performed in a multi-well plate format with the test compound, recombinant human EGFR, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP. After incubation, a kinase detection reagent is added, and the luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.

HDAC3 Activity Assay: HDAC3 activity is often measured using a fluorogenic assay. The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC3. The reaction is initiated by adding the enzyme to a mixture of the test compound and the fluorogenic substrate. After incubation, a developer solution is added to stop the reaction and generate the fluorescent signal. The fluorescence is measured using a microplate reader. IC50 values are determined by plotting the fluorescence intensity against the compound concentration.

C. Cell Proliferation Assay

The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

IV. Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the evaluation of these compounds.

EGFR_HDAC3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Akt Akt PI3K->Akt Activates TF Transcription Factors Akt->TF MAPK->TF HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylates Gene_Expression Gene Expression (Proliferation, Survival) Histones->Gene_Expression Regulates TF->Gene_Expression Activates Inhibitor N-benzyl-2-fluorobenzamide Derivative (e.g., Cmpd 38) Inhibitor->EGFR Inhibits Inhibitor->HDAC3 Inhibits

Caption: Proposed dual-target inhibitory mechanism.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_invivo In Vivo Studies (for lead compounds) Start Starting Materials (Substituted Benzoic Acids, Substituted Benzylamines) Synthesis Amide Coupling Reaction Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Enzyme_Assay In Vitro Enzyme Assays (EGFR, HDAC3) Characterization->Enzyme_Assay Cell_Assay Cell-Based Assays (Anti-proliferation, Apoptosis) Enzyme_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Animal_Model Xenograft Mouse Model SAR_Analysis->Animal_Model Lead Optimization Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

Caption: General experimental workflow.

References

A Comparative Analysis of N-benzyl-2-fluorobenzamide Derivative (Compound 38): In Vitro Efficacy vs. In Vivo Tumor Suppression

Author: BenchChem Technical Support Team. Date: December 2025

A lack of comprehensive biological data for N-benzyl-3-fluorobenzamide necessitates a comparative analysis of a closely related analogue, a potent N-benzyl-2-fluorobenzamide derivative, herein referred to as Compound 38. This guide provides a detailed comparison of its performance in preclinical in vitro and in vivo studies, supported by experimental data and methodologies, to inform researchers and professionals in drug development.

This comparison focuses on a specific N-benzyl-2-fluorobenzamide derivative, Compound 38, identified as a dual-target inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). Its activity has been characterized in the context of triple-negative breast cancer (TNBC), a particularly aggressive form of cancer.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo evaluations of Compound 38.

Table 1: In Vitro Activity of Compound 38

Assay TypeTarget/Cell LineMetricValue
Enzymatic AssayEGFRIC₅₀20.34 nM[1]
Enzymatic AssayHDAC3IC₅₀1.09 µM[1]
Cell ProliferationMDA-MB-231 (TNBC cell line)      IC₅₀1.98 µM[1]
Cell MigrationMDA-MB-231Inhibition74.15%[1]
Apoptosis AssayMDA-MB-231Late-Stage Apoptosis    57.4%[1]

Table 2: In Vivo Efficacy of Compound 38

Animal ModelTreatmentMetricValue
MDA-MB-231 Xenograft (Mouse)    30 mg/kg/dayTumor Growth Suppression    34.78%[1]

Signaling Pathway and Mechanism of Action

Compound 38 functions as a dual inhibitor, targeting two key nodes in cancer progression. Molecular modeling suggests the 2-fluorobenzamide moiety chelates with the zinc ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR.[1] This dual inhibition is crucial for its anti-cancer effects.

EGFR_HDAC3_Pathway cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Migration EGFR->Proliferation Activates HDAC3 HDAC3 HDAC3->Proliferation Promotes Apoptosis Apoptosis Compound38 Compound 38 Compound38->EGFR Inhibits Compound38->HDAC3 Inhibits

Figure 1: Dual inhibition of EGFR and HDAC3 by Compound 38.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to generate the data presented.

In Vitro Methodologies
  • Enzymatic Assays (EGFR and HDAC3 Inhibition): The inhibitory activity of Compound 38 against EGFR and HDAC3 was likely determined using commercially available kinase and deacetylase activity assay kits. These assays typically involve incubating the recombinant enzymes with their respective substrates and varying concentrations of the inhibitor. The resulting enzymatic activity is measured, often via fluorescence or luminescence, to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell Proliferation Assay: The anti-proliferative effects of Compound 38 on the MDA-MB-231 triple-negative breast cancer cell line were quantified.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a method such as the MTT or SRB assay, which measures the metabolic activity or total protein content of living cells, respectively. The IC₅₀ value for cell proliferation was then determined.

  • Cell Migration Assay: The ability of Compound 38 to inhibit cancer cell migration was assessed using a wound-healing or transwell migration assay.[1] For a wound-healing assay, a "scratch" is made in a confluent monolayer of MDA-MB-231 cells. The cells are then treated with Compound 38, and the rate at which the cells migrate to close the scratch is monitored over time and compared to untreated control cells.

  • Apoptosis Assay: To determine if Compound 38 induces programmed cell death, an apoptosis assay was performed.[1] This is commonly done using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis. This allows for the quantification of cells in different stages of apoptosis.

In Vivo Methodology

  • Xenograft Animal Model: The in vivo anti-tumor efficacy of Compound 38 was evaluated in a xenograft mouse model.[1] This involves the subcutaneous injection of human MDA-MB-231 cancer cells into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with Compound 38 (e.g., 30 mg/kg/day via intraperitoneal injection) or a vehicle control.[1] Tumor volume was measured regularly throughout the study. The percentage of tumor growth suppression was calculated by comparing the average tumor volume in the treated group to the control group at the end of the experiment. The study also noted the absence of significant toxicity at the effective dose.[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition (EGFR, HDAC3) Xenograft MDA-MB-231 Xenograft Model in Mice Cell_Culture MDA-MB-231 Cell Culture Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Migration_Assay Cell Migration Assay Cell_Culture->Migration_Assay Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Treatment Compound 38 Treatment (30 mg/kg/day) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (Tumor Growth Suppression) Tumor_Measurement->Efficacy_Analysis

Figure 2: Workflow for in vitro and in vivo evaluation.

Conclusion

The available data for the N-benzyl-2-fluorobenzamide derivative, Compound 38, demonstrates a promising correlation between its in vitro and in vivo activities. The potent dual inhibition of EGFR and HDAC3 observed in enzymatic assays translates to significant anti-proliferative, anti-migratory, and pro-apoptotic effects in a triple-negative breast cancer cell line. These in vitro findings are further substantiated by the compound's ability to suppress tumor growth in a xenograft mouse model without notable toxicity. This body of evidence supports the continued investigation of this class of compounds as potential therapeutics for triple-negative breast cancer.

References

Head-to-Head Comparison: N-benzyl-3-fluorobenzamide vs. AGK2 in SIRT2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Neurodegenerative Disease

This guide provides a detailed, head-to-head comparison of the novel compound N-benzyl-3-fluorobenzamide with the well-established Sirtuin 2 (SIRT2) inhibitor, AGK2. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of their potential as therapeutic agents, supported by available experimental data and detailed methodologies.

Introduction to SIRT2 and its Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, genomic stability, and metabolic control. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer and neurodegenerative disorders like Parkinson's and Huntington's disease. Consequently, the development of potent and selective SIRT2 inhibitors has become a significant area of therapeutic research. This guide focuses on comparing a potential new entrant, this compound, with a known inhibitor, AGK2.

Compound Profiles

AGK2: AGK2 is a well-characterized, potent, and selective cell-permeable inhibitor of SIRT2.[1] It has been extensively used as a chemical probe to elucidate the biological functions of SIRT2. AGK2 has demonstrated therapeutic potential in various disease models, including neuroprotection and anticancer activity.[1]

Quantitative Comparison of Inhibitory Activity

Due to the lack of direct experimental data for this compound's SIRT2 inhibitory activity, a definitive IC50 value cannot be provided. However, based on SAR studies of similar benzamide derivatives, it is plausible to estimate its activity to be in the low micromolar range. For the purpose of this comparison, we will use a hypothetical, estimated IC50 value, which should be confirmed by experimental validation.

Parameter This compound AGK2 Reference
Target SIRT2 (inferred)SIRT2[2]
IC50 vs SIRT2 Estimated: ~1-10 µM3.5 µM[2]
IC50 vs SIRT1 Unknown30 µM[2]
IC50 vs SIRT3 Unknown91 µM[2]
Selectivity (SIRT1/SIRT2) Unknown~8.6-fold[2]
Selectivity (SIRT3/SIRT2) Unknown~26-fold[2]

Note: The IC50 value for this compound is an educated estimation based on the activity of structurally related benzamide SIRT2 inhibitors and requires experimental verification.

In Vitro Efficacy in Cancer Models

AGK2 has been shown to inhibit the proliferation and colony formation of various cancer cell lines. The following table summarizes representative data.

Assay Cell Line Treatment Effect Reference
Cell Viability (MTT Assay) MDA-MB-231 (Breast Cancer)AGK2 (1, 5, 10 µM) for 24hDose-dependent decrease in viability[3]
HeLa (Cervical Cancer)AGK2 (≥1 µM)Dose-dependent inhibition of cell growth
Colony Formation Assay HeLa (Cervical Cancer)AGK2 (5 µM) for 12 days54% reduction in colony forming ability

Signaling Pathways

SIRT2 has a complex and sometimes contradictory role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[4] Its inhibition can impact several key signaling pathways.

SIRT2_Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes This compound This compound SIRT2 SIRT2 This compound->SIRT2 inhibition (inferred) AGK2 AGK2 AGK2->SIRT2 inhibition alpha_tubulin α-tubulin (hyperacetylation) SIRT2->alpha_tubulin p53 p53 (acetylation ↑) SIRT2->p53 MEK1 MEK1 (acetylation ↑) SIRT2->MEK1 AKT_GSK3B AKT/GSK3β/β-catenin pathway SIRT2->AKT_GSK3B regulates RAS_ERK_JNK RAS/ERK/JNK pathway SIRT2->RAS_ERK_JNK regulates cell_cycle_arrest Cell Cycle Arrest alpha_tubulin->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis reduced_migration Reduced Migration & Invasion MEK1->reduced_migration AKT_GSK3B->reduced_migration RAS_ERK_JNK->reduced_migration

Caption: Simplified signaling pathway of SIRT2 and its inhibition.

Experimental Protocols

SIRT2 Inhibition Assay (Fluorogenic)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against SIRT2.

  • Reagents: Recombinant human SIRT2 enzyme, fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT2), NAD+, Trichostatin A (to inhibit other HDACs), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution.

  • Procedure: a. Prepare a serial dilution of the test compounds (this compound and AGK2) in assay buffer. b. In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well. c. Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle). d. Incubate the plate at 37°C for a specified time (e.g., 1 hour). e. Stop the reaction and add the developer solution. f. Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal. g. Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of the inhibitors on cancer cell viability.[3]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or AGK2 for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the untreated control.

Colony Formation Assay

This assay evaluates the long-term effect of the inhibitors on the proliferative capacity of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Compound Treatment: The following day, treat the cells with different concentrations of this compound or AGK2.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form. The medium containing the inhibitor should be replaced every 2-3 days.

  • Colony Staining: After the incubation period, wash the cells with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_compounds Test Compounds sirt2_assay SIRT2 Inhibition Assay (IC50 Determination) selectivity_assay Sirtuin Selectivity Panel (SIRT1, SIRT3, etc.) sirt2_assay->selectivity_assay mtt_assay Cell Viability Assay (MTT) selectivity_assay->mtt_assay colony_assay Colony Formation Assay mtt_assay->colony_assay western_blot Western Blot (α-tubulin acetylation) colony_assay->western_blot NBF This compound NBF->sirt2_assay AGK2 AGK2 AGK2->sirt2_assay

Caption: Proposed workflow for comparing SIRT2 inhibitors.

Conclusion

AGK2 is a well-validated and selective SIRT2 inhibitor that serves as a valuable tool for studying the biological roles of this enzyme and as a benchmark for the development of new inhibitors. This compound, based on its benzamide scaffold, presents itself as a potential SIRT2 inhibitor. However, a direct comparison of its efficacy and selectivity with AGK2 is currently hampered by the lack of direct experimental data.

For researchers interested in novel SIRT2 inhibitors, the immediate priority should be the experimental determination of the IC50 of this compound against SIRT2 and a panel of other sirtuins to establish its potency and selectivity profile. Subsequent head-to-head studies using the cell-based assays outlined in this guide will be crucial to ascertain its therapeutic potential relative to established inhibitors like AGK2. The provided protocols and workflows offer a robust framework for conducting such a comparative analysis.

References

Safety Operating Guide

Proper Disposal of N-benzyl-3-fluorobenzamide: A Safety-First Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like N-benzyl-3-fluorobenzamide is essential for personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on established safety data for structurally similar compounds and general best practices for chemical waste management.

Immediate Safety Considerations

While a specific Safety Data Sheet (SDS) with complete disposal information for this compound (CAS: 671-01-2) is not always readily available, data from analogous benzamide compounds suggest that it should be handled as a hazardous substance.[1][2][3] Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat or protective suit
Respiratory ProtectionUse in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealable container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's safety officer.

2. Handling and Transfer:

  • When handling the solid material, avoid generating dust.

  • If dealing with a solution, prevent splashing.

  • All transfers of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

3. Container Management:

  • Ensure the waste container is made of a material compatible with this compound.

  • Keep the container securely sealed except when adding waste.[5]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.[5]

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

5. Accidental Spill Cleanup:

  • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.[3]

  • Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated hazardous waste container.[3][4]

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

6. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Provide them with accurate information about the waste material.

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste.

  • Rinsing: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

  • Disposal: After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

Experimental Workflow and Decision Process

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the key decision points and steps from waste generation to final disposal.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container in Ventilated Area container->transfer seal Securely Seal Container transfer->seal store Store in Designated Waste Accumulation Area seal->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes contact_ehs Contact EHS or Licensed Waste Disposal Contractor spill->contact_ehs No cleanup->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with the disposal of this compound, ensuring a safer working environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before handling and disposal.

References

Comprehensive Safety and Handling Guide for N-benzyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This guide provides essential safety and logistical information for the handling and disposal of N-benzyl-3-fluorobenzamide (CAS: 671-01-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific toxicity data is limited, the precautionary principle dictates that appropriate protective measures be taken. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]

1.1 Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene, or PVC)Laboratory coatRequired when dusts are generated
Solution Preparation and Transfers Chemical splash goggles or a full-face shieldChemical-resistant gloves (Nitrile, Neoprene, or PVC)Laboratory coatRecommended if not performed in a fume hood
Running Reactions and Work-up Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile, Neoprene, or PVC)Chemical-resistant apron over a laboratory coatWork should be performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant coveralls or suitAir-purifying respirator with appropriate cartridges

1.2 Selection of Chemical-Resistant Gloves

The choice of glove material is critical for preventing skin exposure. Consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. For handling this compound, consider the following:

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable general-purpose choice.

  • Neoprene Gloves: Provide excellent protection against a broad spectrum of chemicals.

  • PVC (Polyvinyl Chloride) Gloves: Offer good resistance to many acids and bases.

Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling concentrated solutions or for prolonged operations.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

2.1 Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation or when working with solutions.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the compound.

2.2 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuff containers.[1]

Accidental Release and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

3.1 Spill Cleanup:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wear the appropriate PPE as outlined in the table above.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

3.2 Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[3]

4.1 Waste Segregation and Disposal:

The following table provides a step-by-step disposal plan for different types of waste generated during the handling of this compound.

Waste Type Segregation Container Labeling Disposal Procedure
Uncontaminated PPE (Gloves, etc.) Segregate from general waste.Designated hazardous waste bin."Hazardous Waste - Uncontaminated PPE"Dispose of through the institution's hazardous waste management program.
Contaminated Solid Waste (Absorbents, etc.) Collect separately from other chemical waste.Sealable, chemical-resistant container."Hazardous Waste - Solid: this compound"Arrange for pickup and disposal by a certified hazardous waste contractor.
Contaminated Liquid Waste (Solvents, etc.) Collect in a dedicated waste container. Do not mix with incompatible waste streams.Labeled, sealed, and chemical-resistant solvent waste container."Hazardous Waste - Liquid: this compound in [Solvent Name]"Dispose of through the institution's chemical waste program. Fluorinated organic waste may require special handling.[3]
Empty Containers Triple-rinse with a suitable solvent.Original container with the label defaced."Empty - Triple Rinsed"The rinsed container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policy. The rinsate must be collected as contaminated liquid waste.

Visual Safety Guides

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural and logical workflows.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task task What is the handling task? start->task weighing Weighing Solid task->weighing Weighing solution Solution Prep/Transfer task->solution Solution Prep reaction Running Reaction task->reaction Reaction spill Spill Cleanup task->spill Spill ppe_weighing Goggles, Gloves, Lab Coat (Respirator if dusty) weighing->ppe_weighing ppe_solution Goggles/Face Shield, Gloves, Lab Coat solution->ppe_solution ppe_reaction Goggles & Face Shield, Gloves, Chem-Resistant Apron reaction->ppe_reaction ppe_spill Goggles & Face Shield, Double Gloves, Coveralls, Respirator spill->ppe_spill end Proceed with Task ppe_weighing->end ppe_solution->end ppe_reaction->end ppe_spill->end

Caption: PPE selection workflow based on the handling task.

Disposal_Workflow Disposal Workflow for this compound Waste start Waste Generated waste_type Identify Waste Type start->waste_type solid Contaminated Solid waste_type->solid Solid liquid Contaminated Liquid waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps ppe Contaminated PPE waste_type->ppe PPE collect_solid Collect in Labeled, Sealable Container solid->collect_solid collect_liquid Collect in Labeled, Waste Solvent Container liquid->collect_liquid collect_sharps Place in Sharps Container sharps->collect_sharps collect_ppe Place in Designated Hazardous Waste Bin ppe->collect_ppe dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose collect_sharps->dispose collect_ppe->dispose

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.